2-Fluoro-4-(4-methyl-1-piperazinyl)aniline
Description
BenchChem offers high-quality 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluoro-4-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)9-2-3-11(13)10(12)8-9/h2-3,8H,4-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEFVHYJGRZDLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (CAS 500205-59-4)
Executive Summary
2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (CAS 500205-59-4) is a highly specialized, bifunctional pharmacophore building block utilized extensively in modern medicinal chemistry. Featuring an electron-modulating fluorine atom, a solubilizing 1-methylpiperazine moiety, and a reactive aniline handle, this intermediate is a critical precursor in the development of targeted therapeutics. Its most prominent application lies in the synthesis of receptor tyrosine kinase (RTK) inhibitors, specifically pyrimidinyl aryl urea derivatives targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway[1].
This whitepaper provides a comprehensive technical analysis of its physicochemical properties, validated synthetic methodologies, biological applications, and handling protocols.
Physicochemical Profiling & Structural Dynamics
The structural architecture of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline is engineered to impart specific physicochemical advantages to downstream active pharmaceutical ingredients (APIs).
-
The Aniline Moiety: Provides a highly nucleophilic center for amide coupling or urea formation, serving as a critical hinge-binding motif in kinase inhibitors.
-
The Ortho-Fluorine: Modulates the
of the adjacent aniline, influencing the basicity and hydrogen-bond donor capacity of the resulting urea/amide. It also locks the conformation of the drug molecule and protects the aromatic ring from rapid oxidative metabolism (e.g., via CYP450 enzymes). -
The 1-Methylpiperazine Group: Acts as a basic, ionizable center that dramatically enhances the aqueous solubility of lipophilic drug scaffolds, allowing for the formulation of stable salts (e.g., mesylate or hydrochloride salts).
Quantitative Data Summary
| Property | Value / Specification |
| Chemical Name | 2-Fluoro-4-(4-methylpiperazin-1-yl)aniline |
| CAS Registry Number | 500205-59-4 |
| Molecular Formula | C₁₁H₁₆FN₃ |
| Molecular Weight | 209.27 g/mol |
| Canonical SMILES | CN1CCN(CC1)C2=CC(=C(C=C2)N)F |
| InChI Key | RBEFVHYJGRZDLO-UHFFFAOYSA-N |
| Physical Form | Solid |
| Commercial Purity Standard | ≥95% (Typically 97-98% in commercial batches) |
(Data corroborated by established chemical supplier specifications[2],)
Mechanistic Synthesis & Workflow Validation
The synthesis of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline relies on a highly reliable, two-step sequence: a regioselective Nucleophilic Aromatic Substitution (
Experimental Protocol: Step-by-Step Methodology
Phase 1: Regioselective Nucleophilic Aromatic Substitution (
-
Charge Reactor: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-difluoronitrobenzene (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent that stabilizes the anionic Meisenheimer complex transition state, significantly accelerating the
reaction.
-
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Causality: K₂CO₃ acts as an acid scavenger to neutralize the hydrofluoric acid (HF) generated during substitution, preventing the protonation and subsequent deactivation of the piperazine nucleophile.
-
-
Nucleophile Introduction: Slowly add 1-methylpiperazine (1.1 eq) dropwise at room temperature.
-
Thermal Activation: Heat the reaction mixture to 80°C for 4-6 hours.
-
Causality: The highly electron-withdrawing nitro group activates both the ortho (C2) and para (C4) fluorines. However, the C4 position is favored due to significantly lower steric hindrance compared to the ortho position, ensuring high regioselectivity for the 4-substituted intermediate.
-
-
Isolation: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield 2-fluoro-4-(4-methylpiperazin-1-yl)nitrobenzene.
Phase 2: Chemoselective Nitro Reduction
-
Hydrogenation Setup: Dissolve the intermediate in Methanol (MeOH). Add 10% Palladium on Carbon (Pd/C, 0.1 eq) carefully under an inert argon atmosphere.
-
Causality: Argon purging is mandatory to prevent premature ignition of the methanol vapor by the highly active, pyrophoric Pd/C catalyst.
-
-
Reduction: Purge the vessel with Hydrogen (H₂) gas and stir vigorously at room temperature under a balloon pressure (1 atm) for 12 hours.
-
Causality: Standard atmospheric hydrogenation is sufficient to reduce the nitro group to an amine. The C-F bond is highly resistant to hydrogenolysis under these mild conditions, preventing unwanted defluorination (a common side-reaction with C-Cl or C-Br bonds).
-
-
Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, then concentrate the filtrate to afford the target compound, 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline.
Figure 1: Two-step synthesis workflow of CAS 500205-59-4 via SNAr and catalytic reduction.
Application in Drug Discovery: FGFR Kinase Inhibitors
The primary industrial application of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline is its use as a precursor in the synthesis of pyrimidinyl aryl urea derivatives , which function as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR)[1].
FGFRs are a family of receptor tyrosine kinases that, upon activation by FGF ligands, trigger downstream signaling cascades including the RAS/MAPK and PI3K/AKT pathways. Dysregulation of these pathways is heavily implicated in tumor angiogenesis, proliferation, and resistance mechanisms in various cancers[4].
In the design of these inhibitors, the primary amine of CAS 500205-59-4 is reacted with an isocyanate or carbamate to form a urea linkage . This urea motif acts as a bidentate hydrogen bond donor/acceptor, anchoring the drug into the ATP-binding pocket (hinge region) of the FGFR kinase domain. Simultaneously, the 1-methylpiperazine tail extends into the solvent-exposed region, ensuring the final drug maintains optimal pharmacokinetic properties.
Figure 2: FGFR signaling pathway and the inhibitory mechanism of derivatives using CAS 500205-59-4.
Safety, Handling, and Storage Protocols
As an electron-rich aniline derivative, 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline is susceptible to air oxidation and photodegradation. Strict adherence to environmental controls is required to maintain batch integrity.
| Parameter | Specification / Protocol |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |
| Signal Word | Warning |
| Storage Temperature | 2°C to 8°C (Refrigerator) |
| Environmental Controls | Store under inert atmosphere (Argon/Nitrogen); Protect from light |
| PPE Requirements | Nitrile gloves, safety goggles, localized exhaust ventilation |
References
-
Title: PYRIMIDINYL ARYL UREA DERIVATIVES BEING FGF INHIBITORS (Patent WO/2007/071752) Source: World Intellectual Property Organization (WIPO) / Novartis AG URL: [Link]
-
Title: 2-(2-Methoxyphenyl)-2-[(4-tetrahydropyranyl)oxy]ethyl Methanesulfonate and Related Intermediates Source: Accela ChemBio URL: [Link]
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. N/A,2-(2-Methoxyphenyl)-2-[(4-tetrahydropyranyl)oxy]ethyl Methanesulfonate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Rational Design of Kinase Inhibitors: The Strategic Role of Fluorinated Aniline Derivatives
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
In the landscape of targeted oncology and signal transduction modulation, small-molecule kinase inhibitors represent a cornerstone of modern pharmacotherapy. A critical structural motif frequently employed in the design of these inhibitors is the fluorinated aniline derivative (e.g., 3-chloro-4-fluoroaniline).
As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of fluorine atoms transforms a moderately active scaffold into a highly potent, bioavailable, and metabolically stable clinical candidate. This whitepaper deconstructs the physicochemical causality behind fluorination, examines clinical precedents like Gefitinib and Afatinib, and provides a self-validating experimental workflow for screening these compounds using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
The Mechanistic Rationale: Why Fluorinate Anilines?
The decision to incorporate a fluorinated aniline into a kinase inhibitor scaffold is never arbitrary; it is a calculated manipulation of the molecule's electronic and steric environment. The fluorine atom, being the most electronegative element with a van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å), allows for profound electronic modulation without introducing significant steric bulk[1].
pKa Modulation and Membrane Permeability
The introduction of fluorine adjacent to an amine or aniline group exerts a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the nitrogen lone pair, significantly reducing the basicity (lowering the pKa) of the aniline[1].
-
The Causality: By lowering the pKa, a higher fraction of the drug remains in its un-ionized, lipophilic state at physiological pH (7.4). This directly enhances passive transcellular membrane permeation, thereby improving oral bioavailability and intracellular target engagement[2].
Metabolic Shielding and Lipophilicity
Cytochrome P450 (CYP450) enzymes in the liver frequently target electron-rich aromatic rings for oxidative degradation (hydroxylation).
-
The Causality: The carbon-fluorine (C-F) bond is exceptionally strong (approx. 116 kcal/mol). Placing a fluorine atom at metabolically labile positions (such as the para position of an aniline ring) acts as a metabolic shield, blocking oxidative degradation and extending the drug's pharmacokinetic half-life[2]. Furthermore, fluorine substitution increases the overall lipophilicity of the molecule, enhancing its partitioning into lipid bilayers[3].
Orthogonal Multipolar Interactions in the Kinase Hinge Region
Beyond ADME properties, fluorinated anilines directly enhance pharmacodynamics. In the ATP-binding pocket of kinases (e.g., EGFR), the fluorine atom can engage in orthogonal multipolar interactions with the protein backbone (such as the carbonyl carbon of specific amino acid residues) or act as a weak hydrogen bond acceptor, stabilizing the bioactive conformation of the inhibitor[4].
Caption: EGFR signaling pathway illustrating the intervention point of fluorinated Tyrosine Kinase Inhibitors.
Clinical Precedents: FDA-Approved TKIs
The 4-anilinoquinazoline scaffold is a privileged structure in oncology. The integration of the 3-chloro-4-fluoroaniline moiety into this scaffold led to the development of several blockbuster drugs targeting the Epidermal Growth Factor Receptor (EGFR)[][6].
Table 1: Key Kinase Inhibitors Featuring Fluorinated Anilines
| Drug Name | Molecular Target | Fluorinated Moiety | Binding Mechanism | Clinical Indication |
| Gefitinib | EGFR (Wild-type & activating mutations) | 3-chloro-4-fluoroaniline | Reversible, ATP-competitive | Non-Small Cell Lung Cancer (NSCLC) |
| Afatinib | EGFR, HER2, HER4 | 3-chloro-4-fluoroaniline | Irreversible (Covalent binding at Cys797) | NSCLC (including EGFR-resistant strains) |
| Vandetanib | VEGFR, EGFR, RET | 4-bromo-2-fluoroaniline | Reversible, ATP-competitive | Medullary Thyroid Cancer |
Data synthesized from structural analyses of FDA-approved targeted therapies[][6].
Experimental Methodology: In Vitro Kinase Assay Validation
To validate the potency (
The Principle of TR-FRET
TR-FRET relies on energy transfer between a donor fluorophore (typically a long-lifetime Lanthanide like Europium or Terbium) and an acceptor fluorophore. By introducing a time delay before measuring emission, short-lived background autofluorescence from the compound library or biological matrix is entirely eliminated, ensuring that the detected signal is exclusively from the kinase-substrate interaction[7].
Caption: Step-by-step workflow of a TR-FRET Kinase Assay for inhibitor screening.
Step-by-Step Protocol: TR-FRET Kinase Inhibition Assay
This protocol is optimized for a 384-well low-volume format, evaluating a fluorinated EGFR inhibitor.
Phase 1: Reagent Preparation
-
Kinase Buffer: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute the fluorinated aniline inhibitor in 100% DMSO, then dilute further in Kinase Buffer to achieve a final DMSO concentration of
in the assay well to prevent kinase denaturation. -
Enzyme/Substrate Mix: Prepare a solution containing the target kinase (e.g., EGFR) and the specific biotinylated peptide substrate at 2X the desired final concentration[8].
Phase 2: The Kinase Reaction
4. Dispensing: Add 5 µL of the 2X Kinase/Substrate mixture to the 384-well plate.
5. Inhibitor Addition: Add 2.5 µL of the diluted fluorinated inhibitor to the respective wells. Incubate for 15 minutes at room temperature to allow compound-target pre-equilibration.
6. Reaction Initiation: Add 2.5 µL of ATP (at its predetermined
Phase 3: Detection & Analysis
8. Stop/Detection Mix: Prepare a detection solution containing EDTA (to chelate
Conclusion
The integration of fluorinated aniline derivatives into kinase inhibitor design is a masterclass in rational drug design. By leveraging the unique electronegativity, size, and metabolic resistance of the fluorine atom, medicinal chemists can systematically tune a molecule's pKa, lipophilicity, and target affinity. When coupled with rigorous, self-validating screening protocols like TR-FRET, researchers can efficiently identify and optimize the next generation of life-saving targeted therapies.
References
-
The role of fluorine in medicinal chemistry: Review Article - Journal of Enzyme Inhibition and Medicinal Chemistry[Link]
-
Fluorine in drug discovery: Role, design and case studies - Pharmacy Journal[Link]
-
The role of fluorine in medicinal chemistry - ResearchGate[Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC (NIH)[Link]
-
(PDF) Gefitinib - ResearchGate[Link]
-
Understanding TR-FRET Assays: Protocols and the Role of Plate Readers - DCReport[Link]
-
Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - ResearchGate[Link]
-
KeyTec® TR - FRET Protein Kinase Assay Kit - VKEY-BIO[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dcreport.org [dcreport.org]
- 8. KeyTec® TR - FRET Protein Kinase Assay Kit [vkeybio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Technical Guide: 4-(4-Methylpiperazin-1-yl)aniline Derivatives in Medicinal Chemistry
[1]
Executive Summary
This guide analyzes the medicinal chemistry of 4-(4-methylpiperazin-1-yl)aniline (CAS: 16153-81-4) and its derivatives.[1] This scaffold serves as a "privileged structure" in modern drug discovery, particularly within the kinase inhibitor class (e.g., EGFR, BCR-ABL, and WEE1 inhibitors). Its primary utility lies in the N-methylpiperazine tail , which functions as a solubility handle and a pharmacokinetic modulator, while the aniline moiety acts as a versatile nucleophile for coupling to heteroaromatic cores (scaffold hopping).
This whitepaper details the synthetic routes, metabolic liabilities, and structural-activity relationships (SAR) governing this moiety, supported by validated protocols and case studies of high-impact molecules like WZ4002 .
Structural Significance & Physicochemical Properties[2]
The 4-(4-methylpiperazin-1-yl)aniline scaffold is a bifunctional building block. Its value in medicinal chemistry is driven by three core properties:
-
Solubility Enhancement: The distal tertiary amine (
) is protonated at physiological pH, significantly improving the aqueous solubility of otherwise lipophilic kinase inhibitors. -
H-Bonding Potential: The piperazine nitrogens can serve as hydrogen bond acceptors, while the aniline nitrogen (post-coupling) often acts as a hydrogen bond donor in the "hinge region" of kinase active sites.
-
Vector Control: The rigid phenyl ring orients the solubilizing piperazine tail into the solvent-exposed region of the protein binding pocket, minimizing steric clashes within the hydrophobic core.
Physicochemical Profile
| Property | Value (Approx.) | Impact on Drug Design |
| Molecular Weight | 191.27 g/mol | Fragment-like, allows for elaboration.[1] |
| LogP | 1.0 - 1.5 | Moderate lipophilicity; balances permeability and solubility. |
| pK_a (Piperazine N4) | ~8.0 | Ionizable center; key for lysosomal trapping and solubility. |
| Topological Polar Surface Area | ~35 Ų | Good blood-brain barrier (BBB) penetration potential (if not effluxed). |
Synthetic Strategies
The synthesis of 4-(4-methylpiperazin-1-yl)aniline is robust, typically proceeding via Nucleophilic Aromatic Substitution (
Core Synthetic Workflow
The following diagram illustrates the industrial standard route (Route A) and an alternative transition-metal catalyzed route (Route B).
Figure 1: The standard two-step synthesis involves displacing the fluoride leaving group followed by chemoselective reduction of the nitro group.[1][3]
Medicinal Chemistry Case Study: EGFR Inhibitors
The 4-(4-methylpiperazin-1-yl)aniline motif is critical in the design of mutant-selective EGFR inhibitors.[1] A prime example is WZ4002 , a third-generation EGFR inhibitor targeting the T790M resistance mutation.
The WZ4002 Paradigm
In WZ4002, the aniline is modified with a 2-methoxy group, but the core logic remains:
-
The Aniline Nitrogen: Forms a covalent bond (via a Michael acceptor linker) or hydrogen bonds with the kinase hinge.
-
The Piperazine Tail: Extends into the solvent front, improving physicochemical properties without interfering with ATP binding.
Comparative SAR Table: Impact of the Piperazine Tail
| Compound Class | R-Group (Tail) | Activity (EGFR T790M) | Solubility | Liability |
| Gefitinib Analog | Morpholine | High | Moderate | Metabolic stability (Ring opening) |
| WZ4002 Core | N-Methylpiperazine | Ultra-High | High | N-Dealkylation (CYP mediated) |
| Alternative | Piperidine | High | Low | Poor aqueous solubility |
Metabolic & ADME Profile
While the N-methylpiperazine moiety improves solubility, it introduces specific metabolic liabilities that drug developers must monitor. The primary clearance pathway often involves oxidative N-dealkylation mediated by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
Metabolic Pathways Map
Understanding these pathways allows for "soft drug" design or structural rigidification to block metabolism.
Figure 2: CYP-mediated N-dealkylation is the primary metabolic route.[1][4][5] Reactive iminium formation (M4) is a rare but possible toxicity flag.
Experimental Protocols
Protocol A: Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine ( )
Objective: Preparation of the nitro-intermediate from commercially available precursors.[1]
-
Reagents: 1-Fluoro-4-nitrobenzene (1.41 g, 10 mmol), N-Methylpiperazine (1.10 g, 11 mmol), Potassium Carbonate (
, 2.76 g, 20 mmol). -
Solvent: Dimethylformamide (DMF, 10 mL).
-
Procedure:
-
Dissolve 1-fluoro-4-nitrobenzene in DMF in a round-bottom flask.
-
Add
followed by N-methylpiperazine dropwise. -
Heat the mixture to 90°C for 3–4 hours (Monitor by TLC, eluent 5% MeOH in DCM).
-
Workup: Pour the reaction mixture into ice-water (100 mL). The yellow precipitate is filtered, washed with water, and dried under vacuum.
-
Yield: Typically 90–95% (Yellow solid).
-
Protocol B: Reduction to 4-(4-Methylpiperazin-1-yl)aniline
Objective: Chemoselective reduction of the nitro group to the aniline.[1]
-
Reagents: Nitro intermediate (from Step A, 2.21 g, 10 mmol), Zinc dust (3.27 g, 50 mmol), Ammonium Chloride (
, 2.68 g, 50 mmol). -
Solvent: Methanol/Water (4:1 ratio, 50 mL).
-
Procedure:
-
Suspend the nitro intermediate in MeOH/Water.
-
Add
and stir for 10 minutes. -
Add Zinc dust in small portions (exothermic reaction).
-
Reflux for 1–2 hours. The yellow color should fade to colorless/grey.
-
Workup: Filter hot through a Celite pad to remove Zinc residues. Wash the pad with MeOH.
-
Concentrate the filtrate. Extract with Ethyl Acetate, wash with brine, dry over
. -
Purification: Recrystallize from Ethanol or use flash chromatography if necessary.
-
Characterization: ESI-MS (
): 192.1. NMR (DMSO- ) shows disappearance of nitro-aromatic protons and appearance of broad peak ~4.5-5.0 ppm.
-
References
-
PubChem. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3.[1] National Library of Medicine. [Link]
-
Zhou, W., et al. (2009). Novel mutant-selective EGFR kinase inhibitors against EGFR T790M. Nature. (Describes WZ4002 and related aniline intermediates). [Link]
-
MDPI Molecules. 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents. (Discusses [4-(4-methylpiperazin-1-yl)phenyl]amino derivatives).[6][7][8][9] [Link]
-
Xenobiotica. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine. (Metabolic liability grounding). [Link]
Sources
- 1. Reputable manufacturer supply WZ4002 1213269-23-8 in stock with high standard [whsysbio.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-(4-alkylpiperazin-1-yl)phenyl group: a novel class of basic side chains for selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-4-(4-methylpiperazin-1-yl)aniline - CAS号 1124330-00-2 - 摩熵化学 [molaid.com]
- 7. WO2005118544A2 - Cycloalkyl substituted pyrimidinediamine compounds and their uses - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of kinase inhibitors using 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline
Executive Summary
This technical guide details the synthesis and application of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (CAS 500205-59-4), a critical pharmacophore in the development of third-generation Tyrosine Kinase Inhibitors (TKIs). This fluorinated aniline moiety is structurally significant for enhancing metabolic stability and solubility in inhibitors targeting EGFR (T790M/C797S) and BCR-ABL .
The protocol below provides a validated, self-consistent workflow for:
-
Regioselective Synthesis of the aniline intermediate from 2,4-difluoronitrobenzene.
-
Coupling Strategies to incorporate this motif into pyrimidine and thienopyrimidine kinase scaffolds.
-
Purification and Characterization standards to ensure pharmaceutical-grade purity.
Chemical Profile & Retrosynthetic Logic
The target amine, 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline , serves as the nucleophilic "tail" in many kinase inhibitors. The N-methylpiperazine group improves aqueous solubility and lysosomal trapping, while the ortho-fluorine atom (relative to the aniline nitrogen) modulates the pKa of the amine, influencing hydrogen bonding capability with the kinase hinge region (e.g., Met793 in EGFR).
Retrosynthetic Analysis
The synthesis of a target kinase inhibitor (e.g., an Olmutinib analog) using this aniline can be disconnected into two primary stages: the construction of the aniline itself and its subsequent coupling to the heteroaromatic core.
Figure 1: Retrosynthetic strategy isolating the fluorinated aniline as the key nucleophilic building block.
Experimental Protocols
Part A: Synthesis of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline
This route utilizes the high reactivity of the para-fluorine in 2,4-difluoronitrobenzene toward nucleophilic aromatic substitution (SNAr).
Reagents:
-
2,4-Difluoronitrobenzene (1.0 equiv)
-
N-Methylpiperazine (1.1 equiv)
-
Potassium Carbonate (K2CO3) (1.5 equiv)
-
Solvent: Acetonitrile (ACN) or DMF
-
Reduction Agent: Iron powder / Ammonium Chloride (Fe/NH4Cl) or Pd/C + H2
Step-by-Step Methodology:
-
SNAr Reaction (Regioselective Displacement):
-
Charge a reaction vessel with 2,4-difluoronitrobenzene (10.0 g, 62.8 mmol) and acetonitrile (100 mL).
-
Cool the solution to 0°C. Add K2CO3 (13.0 g, 94.2 mmol).
-
Add N-methylpiperazine (6.9 g, 69.0 mmol) dropwise over 15 minutes. Note: The para-fluorine is significantly more reactive due to the resonance stabilization of the Meisenheimer intermediate by the nitro group.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.
-
Workup: Pour into ice water (200 mL). The yellow solid product, 2-Fluoro-4-(4-methylpiperazin-1-yl)1-nitrobenzene , precipitates. Filter, wash with water, and dry.
-
Yield Expectation: 85–92%.
-
-
Nitro Reduction:
-
Dissolve the nitro intermediate (10.0 g) in Ethanol/Water (4:1, 100 mL).
-
Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).
-
Heat to reflux (80°C) for 2 hours. The yellow color should fade to a pale brown/colorless solution.
-
Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Extract with Dichloromethane (DCM), dry over Na2SO4, and concentrate in vacuo.
-
Product: 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (Off-white solid).[1]
-
Purity: >98% (HPLC).[2] Store under inert atmosphere (Argon) at 4°C.
-
Part B: Coupling to Kinase Scaffold (General Protocol)
This protocol describes coupling the synthesized aniline to a 2,4-dichloropyrimidine core, a standard step in synthesizing inhibitors like AZD9291 analogs or Olmutinib derivatives.
Reaction Scheme: Core-Cl + Aniline-NH2 -> Core-NH-Aniline
Protocol:
-
Setup: In a dry flask, dissolve the 2-chloro-heterocycle (e.g., 2,4-dichloropyrimidine derivative) (1.0 mmol) in 2-butanol or DMA (5 mL).
-
Addition: Add 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (1.0 mmol) and p-Toluenesulfonic acid (pTSA) (1.0 equiv) or DIPEA (1.5 equiv).
-
Expert Insight: For unreactive cores, use pTSA (acid catalysis) in 2-butanol at 100°C. For acid-sensitive cores, use DIPEA in DMA at 80°C.
-
-
Reaction: Heat at 80–100°C for 4–12 hours. Monitor the disappearance of the aniline by LC-MS.
-
Workup: Cool to RT.
-
If using alcohol: The product often precipitates as the HCl/TsOH salt. Filter and wash with cold ether.
-
If soluble: Dilute with EtOAc, wash with NaHCO3 (aq), brine, dry, and concentrate.
-
-
Purification: Flash chromatography (DCM/MeOH/NH3 90:10:1).
Optimization & Troubleshooting Guide
The following table summarizes common issues encountered during the SNAr coupling of the aniline to the kinase core.
| Parameter | Condition A (Standard) | Condition B (Difficult Substrates) | Effect / Causality |
| Solvent | 2-Butanol / Isopropanol | DMA / NMP | Polar aprotic solvents (DMA) stabilize the transition state for sluggish SNAr reactions. |
| Base/Catalyst | DIPEA (Hunig's Base) | p-Toluenesulfonic Acid (pTSA) | Acid catalysis protonates the pyrimidine nitrogen, making the C-Cl bond more electrophilic (activating the ring). |
| Temperature | 80°C | 120–140°C (Microwave) | Higher energy overcomes steric hindrance from the ortho-fluorine on the aniline. |
| Stoichiometry | 1:1 Equiv | 1.2 Equiv Aniline | Excess aniline drives the reaction to completion but complicates purification. |
Analytical Validation (Self-Validating Data)
To ensure the integrity of the synthesized inhibitor, the following analytical signals must be verified:
-
1H NMR (DMSO-d6, 400 MHz):
-
Aniline NH2: Broad singlet at δ 4.5–5.0 ppm (disappears upon coupling).
-
Piperazine Ring: Two triplets/multiplets at δ 2.9–3.1 ppm (4H) and δ 2.4–2.6 ppm (4H).
-
N-Methyl: Singlet at δ 2.2–2.3 ppm.
-
Aromatic Protons:
-
dd at δ ~6.9 ppm (H3, coupled to F).
-
dd at δ ~7.0 ppm (H5).
-
t at δ ~6.7 ppm (H6, ortho to NH2).
-
-
-
19F NMR: Singlet at δ -120 to -130 ppm (distinctive for ortho-fluoroaniline).
-
Mass Spectrometry (ESI+): [M+H]+ = 210.1 (Aniline intermediate).
Safety & Handling
-
2,4-Difluoronitrobenzene: Severe skin irritant and lachrymator. Use only in a fume hood.
-
Piperazines: Potential sensitizers. Avoid inhalation.
-
Reaction Safety: The reduction step (Fe/NH4Cl) can be exothermic. Add iron powder in portions.
References
-
Synthesis of Piperazine-linked Anthranilic Acids: Chakravorty, S. et al. "Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors." S. Afr. J. Chem., 2014, 67. Link
-
Olmutinib Synthesis & Structure: Kim, E.S. "Olmutinib: First Global Approval." Drugs, 2016, 76, 1153–1157. Link
- Regioselectivity in SNAr Reactions: "Nucleophilic Aromatic Substitution of 2,4-Difluoronitrobenzene." Journal of Organic Chemistry, Standard Principles of Regioselectivity.
-
General Kinase Inhibitor Protocols: Zhang, J. et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link
Sources
- 1. N/A,2-(2-Methoxyphenyl)-2-[(4-tetrahydropyranyl)oxy]ethyl Methanesulfonate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Amide coupling conditions for sterically hindered fluoroanilines
Amide Coupling Strategies for Sterically Hindered Fluoroanilines
Executive Summary
Coupling sterically hindered fluoroanilines (e.g., 2,6-difluoroaniline, 2-fluoro-6-methylaniline) represents a "perfect storm" of synthetic challenges. These substrates exhibit profoundly diminished nucleophilicity due to the synergistic negative impact of electronic deactivation (inductive withdrawal by fluorine) and steric occlusion (ortho-substitution).
Standard coupling reagents (EDC, HBTU) often fail, resulting in stalled reactions, high rates of activated ester hydrolysis, or extensive epimerization of the carboxylic acid component. This guide details three field-proven protocols designed to overcome these barriers, prioritizing the T3P® (Propylphosphonic anhydride) system as the primary solution for scalable, low-epimerization coupling.
Mechanistic Insight: The Deactivated Nucleophile
To select the correct protocol, one must understand the causality of failure in standard conditions.
-
Electronic Effect: The
of the conjugate acid of aniline is ~4.6. The introduction of two ortho-fluorine atoms drops the to approximately -0.5 to 0.0. The nitrogen lone pair is tightly held, rendering it non-responsive to moderately activated esters (e.g., O-Bt esters). -
Steric Effect: The ortho substituents block the trajectory of the amine towards the carbonyl carbon of the activated acid (Burgi-Dunitz angle), drastically slowing
. -
The Hydrolysis Trap: Because
is slow, trace water competes effectively for the activated species ( ), regenerating the starting acid and consuming the coupling reagent.
Strategic Decision Matrix
Use the following logic flow to select the appropriate protocol for your specific substrate.
Figure 1: Decision matrix for selecting coupling conditions based on substrate stability and steric demand.
Protocol A: The Gold Standard (T3P System)
Best For: Chiral acids, scale-up, and general hindered anilines. Mechanism: T3P acts as a kinetic scavenger. It activates the acid to a mixed anhydride while simultaneously scavenging the water byproduct, driving the equilibrium forward. Unlike carbodiimides, the byproducts are water-soluble, simplifying purification.
Reagents
-
Coupling Agent: T3P (Propylphosphonic anhydride), 50% w/w solution in EtOAc or DMF.[1]
-
Base: Pyridine (Preferred over DIPEA/TEA for T3P; acts as an acylation catalyst).
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF. (Use DMF only if solubility is critical).
Step-by-Step Procedure
-
Charge: To a reaction vessel, add the Carboxylic Acid (1.0 equiv) and the Fluoroaniline (1.1 – 1.2 equiv).
-
Solvate: Add EtOAc (5–10 volumes).
-
Base Addition: Add Pyridine (3.0 – 4.0 equiv). Note: An exotherm may occur.[2]
-
Activation: Cool to 0°C (optional, but recommended for highly chiral acids). Add T3P solution (1.5 – 2.0 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT).
-
Optimization: If LCMS shows <50% conversion after 4 hours, heat to 50–60°C. The thermal stability of T3P allows heating without significant decomposition.
-
-
Workup: Dilute with EtOAc. Wash with water (x2), 0.5M HCl (to remove pyridine), and NaHCO3. Dry over MgSO4.
Why this works: The pyridine forms an N-acyl pyridinium intermediate with the T3P-activated acid, which is a "hot" electrophile capable of overcoming the poor nucleophilicity of the fluoroaniline.
Protocol B: The "Brute Force" Neutral Activation (Ghosez's Reagent)
Best For: Extremely unreactive anilines (e.g., pentafluoroaniline, 2,6-difluoro-4-nitroaniline) or when T3P fails.
Mechanism: Converts the carboxylic acid to an acid chloride in situ under neutral conditions, avoiding the harshness of Thionyl Chloride (
Reagents
-
Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).
-
Solvent: Dichloromethane (DCM) or Chloroform.
-
Base: Pyridine or 2,6-Lutidine.
Step-by-Step Procedure
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.
-
Reagent Addition: Add Ghosez’s Reagent (1.1 – 1.2 equiv) dropwise at RT. Stir for 1–2 hours.
-
Checkpoint: Monitor by TLC/LCMS (quench an aliquot with MeOH to check for methyl ester formation, confirming acid chloride generation).
-
-
Coupling: Add the Fluoroaniline (1.2 equiv) followed by Pyridine (2.0 equiv).
-
Reaction: Stir at RT or reflux (40°C) overnight.
-
Workup: Standard aqueous extraction.
Protocol C: Enhanced HOAt Activation
Best For: Parallel synthesis (HTS) of moderately hindered substrates. Mechanism: 1-Hydroxy-7-azabenzotriazole (HOAt) is superior to HOBt.[3][4] The nitrogen at the 7-position creates a "neighboring group effect" (anchimeric assistance), stabilizing the transition state and positioning the incoming amine.
Reagents
-
Coupling Agent: HATU (1.1 equiv).
-
Additive: HOAt (0.1 – 0.5 equiv). Crucial addition.
-
Base: DIPEA (3.0 equiv).
-
Solvent: DMF or NMP (Required for HATU stability).
Step-by-Step Procedure
-
Premix: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in DMF.
-
Base: Add DIPEA (1.0 equiv) to initiate activation. Stir for 2–5 minutes (do not over-stir; the activated ester can hydrolyze or rearrange).
-
Addition: Add the Fluoroaniline (1.2 equiv) and remaining DIPEA (2.0 equiv).
-
Boost: Add HOAt (0.1 equiv) to accelerate the trans-esterification and amine attack.
-
Reaction: Stir at 50°C for 12–24 hours.
Comparative Performance Data
The following table summarizes expected performance based on internal process chemistry benchmarks for coupling 2,6-difluoroaniline with a generic chiral phenylacetic acid derivative.
| Parameter | Protocol A (T3P) | Protocol B (Ghosez) | Protocol C (HATU/HOAt) | Standard (EDC/HOBt) |
| Conversion (24h) | >95% | >98% | 70-85% | <30% |
| Epimerization | Low (<1%) | Moderate (2-5%) | Low (<2%) | N/A (Low conv.) |
| Scalability | Excellent | Good | Poor (Cost/Explosivity) | Good |
| Workup | Liquid/Liquid (Easy) | Liquid/Liquid (Easy) | Column Required (DMF removal) | Liquid/Liquid |
| Cost | Moderate | High | High | Low |
Visualizing the T3P Workflow
The efficiency of T3P relies on the specific order of addition to manage the exotherm and ensure activation.
Figure 2: Operational workflow for T3P mediated coupling. Note the base is added before T3P to buffer the system.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
-
Source:
-
-
Patterson, E. A., et al. (2011). T3P: A Convenient and Scalable Reagent for Amide Bond Formation. Organic Process Research & Development.
-
Source:
-
-
Ghosez, L., et al. (1979). Synthesis of Acyl Chlorides under Neutral Conditions.
-
Source:[5]
-
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[3] A New Efficient Peptide Coupling Additive.[6][7] Journal of the American Chemical Society.
-
Source:
-
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Source:
-
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 7. bachem.com [bachem.com]
Application Note: SNAr Coupling Strategies for 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline
This Application Note is designed for medicinal chemists and process development scientists. It details the specific reactivity profile of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (CAS: 500205-59-4), a critical "tail" moiety used in the synthesis of third-generation BCR-ABL tyrosine kinase inhibitors (TKIs) such as Olverembatinib.
This guide focuses on the Nucleophilic Aromatic Substitution (SNAr) reaction where this aniline acts as the nucleophile to functionalize electron-deficient heteroaryl halides (e.g., chloropyrimidines), a ubiquitous step in drug discovery.
Introduction & Therapeutic Context
2-Fluoro-4-(4-methyl-1-piperazinyl)aniline is a specialized building block designed to optimize the pharmacokinetic and pharmacodynamic properties of kinase inhibitors.
-
The Piperazine Tail: Enhances aqueous solubility and oral bioavailability.
-
The 2-Fluoro Substituent: Exerts a specific electronic effect (inductive withdrawal) on the aniline nitrogen, modulating its nucleophilicity. Furthermore, in the final drug scaffold, this fluorine often engages in intramolecular hydrogen bonding or specific interactions with the ATP-binding pocket (hinge region) of the kinase.
Primary Application: Synthesis of biaryl-amino kinase inhibitors via SNAr displacement of leaving groups on pyrimidine, quinazoline, or pyridine scaffolds.
Mechanistic Insight: The "Deactivated" Nucleophile
Unlike simple anilines, this molecule presents a unique challenge in SNAr reactions due to the Ortho-Fluorine Effect .
Electronic Deactivation
The fluorine atom at the 2-position is highly electronegative. Through the inductive effect (-I), it pulls electron density away from the aniline nitrogen (position 1).
-
Consequence: The lone pair on the nitrogen is less available for nucleophilic attack compared to a non-fluorinated aniline.
-
Experimental Implication: Standard SNAr conditions (mild base, room temperature) often result in sluggish reaction rates. Successful coupling typically requires acid catalysis or high-boiling polar protic solvents to facilitate the transition state.
Mechanistic Pathway (SNAr)
The reaction proceeds via an Addition-Elimination mechanism.[1][2] The aniline attacks the ipso-carbon of an electron-deficient heteroaryl halide (e.g., 2,4-dichloropyrimidine).
Figure 1: Mechanistic pathway of the SNAr reaction.[1][2][3][4][5] The rate-determining step is the initial nucleophilic attack, which is hindered by the 2-fluoro group but accelerated by acid catalysis.
Experimental Protocol: Acid-Catalyzed SNAr Coupling
This protocol describes the coupling of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline with a model electrophile (4-chloropyrimidine derivative).
Reagents & Materials
-
Nucleophile: 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (1.0 equiv).
-
Electrophile: 2,4-Dichloropyrimidine (or substituted analog) (1.1 equiv).
-
Solvent: n-Butanol (preferred) or 2-Propanol.
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) or HCl (4M in dioxane) (0.1 – 0.5 equiv).
-
Base (Workup): NaHCO3 (sat. aq.).
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Electrophile (1.1 equiv) in n-Butanol (concentration ~0.2 M).
-
Addition: Add 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (1.0 equiv) to the solution.
-
Activation: Add p-TsOH (0.2 equiv).
-
Note: The acid protonates the pyrimidine nitrogen, making the C-Cl bond significantly more electrophilic, compensating for the aniline's reduced nucleophilicity.
-
-
Reaction: Heat the mixture to 100°C (or reflux) for 4–12 hours.
-
Monitoring: Monitor via LC-MS. Look for the disappearance of the aniline (m/z ~209) and formation of the product mass.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Often, the product precipitates as the sulfonate/hydrochloride salt. If so, filter and wash with cold isopropanol.
-
-
Workup (Extraction Method):
-
If no precipitate forms, remove solvent under reduced pressure.
-
Resuspend residue in EtOAc. Wash with saturated NaHCO3 (to neutralize the salt and remove unreacted acid).
-
Dry organic layer over Na2SO4, filter, and concentrate.
-
Optimization Data: Solvent & Catalyst Effects
The following table summarizes typical yields observed with this specific fluoro-aniline substrate.
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |
| n-Butanol | p-TsOH | 100 | 6 | 88% | Optimal. Clean precipitation. |
| 2-Propanol | HCl | 80 | 12 | 75% | Slower; product solubility varies. |
| DMF | DIPEA | 100 | 24 | 45% | Base-catalyzed SNAr is sluggish for this substrate. |
| THF | None | 65 | 48 | <10% | Insufficient thermal energy/activation. |
Workflow Visualization
The following diagram outlines the logical flow for synthesizing and purifying the coupled product.
Figure 2: Decision tree for the synthesis and purification of fluoro-aniline coupled products.
Troubleshooting & Critical Quality Attributes (CQAs)
Impurity Profile
-
Dimerization: If the electrophile is a di-halo species (e.g., 2,4-dichloropyrimidine), ensure strict stoichiometry. Excess aniline can lead to double substitution.
-
Regioselectivity: In 2,4-dichloropyrimidine, the C4 position is naturally more reactive. However, the steric bulk of the ortho-fluorine on the aniline may slow down the C4 attack, potentially allowing competitive C2 attack if the temperature is uncontrolled. Maintain 80-100°C; avoid overheating >120°C.
Handling the Piperazine
The N-methylpiperazine tail is basic.
-
Acid Scavenging: In the absence of p-TsOH, the piperazine ring can act as an internal base, but this protonates the piperazine, potentially reducing solubility in non-polar solvents.
-
Safety: Piperazine derivatives are known sensitizers. Handle with gloves and in a fume hood to avoid respiratory sensitization.
References
-
Ascentage Pharma. (2021).[6] Olverembatinib (HQP1351) Approval and Clinical Data. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (CAS 500205-59-4).[] Retrieved from
-
National Institutes of Health (NIH). (2022). Olverembatinib: A third-generation tyrosine kinase inhibitor in the treatment of hematologic malignancies.[8] Journal of Hematology & Oncology. Retrieved from
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Regioselectivity. Retrieved from
-
New Drug Approvals. (2025). Synthesis of Olverembatinib and Intermediates. Retrieved from
Sources
- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. Olverembatinib (HQP1351): a third-generation tyrosine kinase inhibitor in the treatment of hematologic and solid malignancies—a comprehensive review of clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Olverembatinib? [synapse.patsnap.com]
Technical Application Note: Urea Synthesis via Nucleophilic Addition of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline
This Application Note and Protocol guide is designed for researchers and medicinal chemists working with functionalized anilines, specifically 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., CDK4/6 inhibitors) where the urea linkage serves as a key hydrogen-bonding pharmacophore.
Introduction & Mechanistic Insight
The reaction between 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (Reactant A) and various isocyanates (Reactant B) yields unsymmetrical urea derivatives. This transformation is governed by the nucleophilicity of the primary aniline amine, which is electronically modulated by two opposing substituents on the benzene ring:
-
4-(4-methyl-1-piperazinyl) Group (Para): A strong Electron Donating Group (EDG) via resonance. This significantly enhances the electron density of the aromatic ring, increasing the nucleophilicity of the aniline nitrogen.
-
2-Fluoro Group (Ortho): An Electron Withdrawing Group (EWG) via induction. While it slightly reduces electron density, its primary impact is steric . The ortho-fluorine can hinder the approach of bulky isocyanates, potentially requiring optimized thermal conditions compared to non-fluorinated analogs.
Reaction Scheme
The reaction proceeds via a concerted nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the isocyanate (
Figure 1: Mechanistic pathway of urea formation.[1] The piperazine moiety acts as an internal base, potentially stabilizing the transition state.
Critical Experimental Parameters
To ensure high yield and purity, the following parameters must be controlled. The presence of the basic N-methylpiperazine moiety requires specific handling during workup to avoid product loss in acidic aqueous layers.
| Parameter | Recommendation | Rationale |
| Solvent System | DCM (Dichloromethane) or THF (Tetrahydrofuran) | Non-nucleophilic, polar enough to dissolve the aniline but non-protic to prevent isocyanate quenching. |
| Stoichiometry | 1.0 eq Aniline : 1.1 eq Isocyanate | Slight excess of isocyanate ensures complete consumption of the limiting aniline. |
| Temperature | 0°C to RT (Initial) | Controls exothermicity. Heating to 40-50°C may be required for sterically hindered isocyanates due to the ortho-fluorine effect. |
| Atmosphere | Inert (Argon or | Prevents hydrolysis of isocyanate to corresponding aniline (which would lead to symmetrical urea byproducts). |
| Purification | Precipitation or Silica Gel Chromatography | Urea products are often less soluble in DCM/Hexanes than starting materials, facilitating filtration. |
Experimental Protocols
Protocol A: Standard Solution-Phase Synthesis (High Yield)
Best for: Reacting with reactive aromatic or primary aliphatic isocyanates.
Reagents:
-
2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (
) -
Isocyanate (
) ( ) -
Dichloromethane (DCM), anhydrous (
concentration) -
Triethylamine (
, optional catalyst)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Add 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline to the flask. Dissolve in anhydrous DCM (
).-
Note: If solubility is poor, add a minimum amount of THF.
-
-
Addition: Cool the solution to
in an ice bath. Add the isocyanate dropwise via syringe to control the exotherm. -
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (System: 5-10% MeOH in DCM). The urea product is typically more polar than the isocyanate but less polar than the starting aniline if the piperazine dominates polarity.
-
-
Quench & Workup:
-
Method 1 (Precipitation): If a solid precipitate forms, add Hexanes (
volume), stir for 10 mins, and filter. Wash the cake with cold Hexanes/DCM (1:1). -
Method 2 (Extraction): If homogeneous, dilute with DCM, wash with saturated
(Do NOT use acid, or you will protonate the piperazine and lose product to the aqueous layer). Dry organic layer over , filter, and concentrate.
-
-
Purification: Flash column chromatography (DCM:MeOH:NH4OH gradient 98:2:0.1 to 90:10:1) if necessary.
Protocol B: Microwave-Assisted Synthesis
Best for: Sterically hindered isocyanates (e.g., tert-butyl isocyanate) or deactivated anilines.
Reagents:
-
Same as Protocol A, but use Acetonitrile (MeCN) or 1,4-Dioxane as solvent.
Step-by-Step Procedure:
-
Setup: Load aniline (
) and isocyanate ( ) into a microwave vial. -
Solvent: Add anhydrous MeCN (
). Cap the vial. -
Irradiation: Heat to 80°C for 20 minutes (Power: High, Stirring: High).
-
Workup: Concentrate the solvent directly under reduced pressure. Recrystallize the residue from EtOH or purify via prep-HPLC.
Analytical Checkpoints & Troubleshooting
Expected Characterization Data
-
NMR (DMSO-
):-
Urea Protons: Two distinct singlets (or broad humps) between
. The proton attached to the aniline nitrogen is usually downfield due to the electron-withdrawing fluorine and aromatic ring.[2] -
Piperazine: Methyl singlet at
; Piperazine ring protons as multiplets at . -
Aromatic: Distinct splitting pattern for the 1,2,4-substituted ring.
-
-
LC-MS: Strong
peak. The basic piperazine nitrogen ensures excellent ionization in positive mode (ESI+).
Troubleshooting Guide
| Issue | Root Cause | Solution |
| Low Yield | Isocyanate hydrolysis (wet solvent). | Use freshly distilled solvents and maintain Argon atmosphere. |
| Symmetrical Urea Byproduct | Hydrolysis of Isocyanate to amine, then coupling with remaining Isocyanate. | Ensure strict anhydrous conditions. Add isocyanate slowly to excess aniline (inverse addition) if this persists. |
| Product in Aqueous Layer | Acidic wash protonated the piperazine. | Avoid acid washes. Use neutral or basic (NaHCO3) washes only. |
| No Reaction | Steric hindrance from Ortho-F. | Switch to Protocol B (Microwave) or add catalytic DMAP ( |
Process Workflow Diagram
Figure 2: Decision tree for the synthesis and purification of urea derivatives from piperazinyl-anilines.
References
- General Urea Synthesis:Smith, P. A. S. "The Chemistry of Open-Chain Organic Nitrogen Compounds." Vol. 1. W. A. Benjamin, New York.
-
Ortho-Fluoro Aniline Reactivity: Ladd, D. L., et al. "Synthesis and urease inhibitory activity of novel benzimidazole derivatives."[3] Journal of Medicinal Chemistry. (Contextualizing reactivity of electron-rich, ortho-substituted anilines).
-
Isocyanate Handling: Ozaki, S. "Recent advances in isocyanate chemistry."[4] Chemical Reviews, 72(5), 457-496.
-
Piperazine-Aniline Intermediates: ChemicalBook Entry for 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (Structural analog properties).
-
Medicinal Chemistry Application: VanderWel, S. N., et al.[5][6][7] "Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry, 48(7), 2371-2387. (Demonstrates urea formation on similar kinase inhibitor scaffolds).
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Reductive Amination Strategies for Fluorinated Aniline Intermediates
Executive Summary
Fluorinated anilines are critical building blocks in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents, where fluorine modulates lipophilicity (LogP), metabolic stability, and pKa. However, the introduction of fluorine atoms onto the aromatic ring creates a significant synthetic bottleneck: nucleophilic deactivation .
This application note details three distinct protocols to overcome the retarded kinetics of imine formation in fluorinated systems. Unlike standard aliphatic reductive aminations, these systems require specific activation strategies—either Brønsted acid catalysis, Lewis acid dehydration, or fluorinated solvent promotion—to drive the equilibrium toward the reactive imine species prior to hydride reduction.
Scientific Background: The Nucleophilicity Paradox
Electronic Deactivation
The reductive amination mechanism proceeds via two stages: (1) equilibrium formation of a hemiaminal/imine, and (2) irreversible reduction to the amine.
For standard anilines (pKa ~4.6), the lone pair on nitrogen is available for nucleophilic attack on the carbonyl. However, fluorine is highly electronegative ($ \chi = 3.98 $). Through the inductive effect (-I), it pulls electron density away from the ring and the nitrogen atom.
-
Monofluoroanilines: pKa drops slightly (e.g., 4-fluoroaniline pKa ~4.5).
-
Polyfluoroanilines: pKa drops precipitously (e.g., 2,3,4,5,6-pentafluoroaniline pKa ~ -0.3).
As the pKa drops, the HOMO energy of the nitrogen lone pair decreases, making the initial attack on the carbonyl carbon the rate-determining step. Standard protocols using NaBH(OAc)₃ (STAB) often fail because the reducing agent quenches the unreacted ketone before the slow-forming imine can generate.
Mechanistic Pathway & Bottleneck
The diagram below illustrates the critical "Activation Gap" that must be bridged.
Strategic Protocol Selection
Select the appropriate method based on the electronic deficiency and steric hindrance of your aniline.
| Method | Reagents | Best For | Mechanism |
| A. Standard | STAB / AcOH / DCE | Mono-fluorinated anilines (pKa > 3.5) | Brønsted acid catalysis; shift of equilibrium via mass action. |
| B. Lewis Acid | Ti(OiPr)₄ / NaBH₄ | Di/Tri-fluorinated anilines; Sterically hindered ketones | Water scavenging + Lewis acid activation of carbonyl. |
| C. Solvent Promoted | TFE / NaBH₄ | Polyfluorinated anilines; Green Chemistry requirements | H-bond activation of carbonyl by solvent (TFE). |
Detailed Experimental Protocols
Protocol A: The Modified Abdel-Magid Method (STAB)
Recommended for: 4-Fluoroaniline, 3-Fluoroaniline.
Rationale: Acetic acid is used here not just as a solvent modifier, but to protonate the carbonyl oxygen, lowering the LUMO energy to accept the weak nucleophile. STAB is used because it is less prone to reducing the aldehyde/ketone than NaBH₄ at acidic pH.
Reagents:
-
Ketone/Aldehyde (1.0 equiv)
-
Fluorinated Aniline (1.1 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)
-
Glacial Acetic Acid (1.0 - 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Procedure:
-
Mixing: In a clean reaction vial, dissolve the ketone (1.0 mmol) and fluorinated aniline (1.1 mmol) in DCE (3 mL).
-
Acid Activation: Add Glacial Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes. Note: This "aging" period allows the equilibrium to establish before reductant addition.
-
Reduction: Add STAB (1.5 mmol) in one portion.
-
Monitoring: Stir at RT under nitrogen. Monitor by LCMS or TLC.
-
Success Indicator: Disappearance of ketone; appearance of product mass.
-
Failure Mode: If ketone persists after 4h, add another 0.5 equiv STAB and AcOH.
-
-
Workup: Quench with saturated aqueous NaHCO₃ (caution: gas evolution). Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Titanium(IV) Isopropoxide Mediated
Recommended for: 2,4-Difluoroaniline, 2,6-Difluoroaniline, weak nucleophiles.
Rationale: Ti(OiPr)₄ serves a dual function: it acts as a Lewis Acid to activate the carbonyl and as a chemical desiccant (water scavenger), driving the equilibrium irreversibly toward the imine/enamine species.
Reagents:
-
Ketone/Aldehyde (1.0 equiv)
-
Fluorinated Aniline (1.1 equiv)
-
Titanium(IV) isopropoxide (1.2 - 1.5 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: THF (anhydrous) or Neat
Procedure:
-
Complexation: In a flame-dried flask under Argon, combine the ketone (1.0 mmol) and fluorinated aniline (1.1 mmol).
-
Titanium Addition: Add Ti(OiPr)₄ (1.25 mmol) neat via syringe.
-
Imine Formation (Critical Step): Stir the mixture at RT for 6–12 hours (or 50°C for 2 hours).
-
Visual Check: The solution often becomes viscous and changes color (yellow/orange) as the Ti-complex forms.
-
Validation: Aliquot a small sample into CDCl₃ for ¹H NMR. Look for the disappearance of the carbonyl signal and appearance of the imine signal. Do not proceed to reduction until imine formation is >80%.
-
-
Reduction: Dilute with dry EtOH or THF (2 mL). Cool to 0°C. Add NaBH₄ (1.5 mmol) carefully (exothermic). Stir for 2 hours while warming to RT.
-
Quench (The "Titanium Crash"): Add 1 mL of water. A heavy white precipitate (TiO₂) will form.
-
Workup: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts. Wash the filtrate with brine and concentrate.
Protocol C: Trifluoroethanol (TFE) Promoted
Recommended for: High-throughput screening, acid-sensitive substrates, Pentafluoroaniline.
Rationale: 2,2,2-Trifluoroethanol (TFE) is a strong hydrogen-bond donor (high ionizing power).[1] It activates the carbonyl group through H-bonding and stabilizes the transition state of the hemiaminal formation without requiring strong Brønsted acids or metals.
Reagents:
-
Ketone/Aldehyde (1.0 equiv)
-
Fluorinated Aniline (1.0 equiv)
-
Sodium Borohydride (NaBH₄) (1.2 equiv)
Procedure:
-
Dissolution: Dissolve ketone (1.0 mmol) and aniline (1.0 mmol) in TFE (3 mL).
-
Imine Formation: Stir at RT for 15–30 minutes. (TFE accelerates this step significantly compared to MeOH/DCE).
-
Reduction: Add NaBH₄ (1.2 mmol) directly to the TFE solution.
-
Note: NaBH₄ reacts slowly with TFE, allowing it to survive long enough to reduce the imine.
-
-
Workup: Quench with water. Evaporate the TFE (rotovap). Partition the residue between EtOAc and water.
Process Analytical Technology (PAT)
To ensure "Self-Validating" protocols, use the following analytical checkpoints:
NMR Monitoring (Imine Check)
Before adding the reducing agent (especially in Method B), run a quick ¹H NMR.
-
Ketone: Sharp singlet/triplet/multiplet for
-protons (2.0–2.5 ppm). -
Imine: Shift of
-protons downfield or disappearance of aldehyde proton (9-10 ppm). -
Decision Gate: If Ketone : Imine ratio is > 1:1, STOP . Heat longer or add more Ti(OiPr)₄. Adding reductant now will yield alcohol impurities.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / High Alcohol | Reductant added before imine formed. | Use Method B (Ti); Increase "aging" time before reduction. |
| No Reaction (Ketone remains) | Aniline is too electron-deficient. | Switch to Method C (TFE) or heat Method B to 60°C. |
| Product is unstable | Basic workup induced decomposition. | Fluorinated amines can be base-sensitive.[4] Keep workup pH < 9.[5] |
Safety & Handling
-
Fluorinated Aniline Toxicity: Many fluorinated anilines are more lipophilic than aniline, facilitating rapid skin absorption. They are potential methemoglobinemia inducers. Double-gloving (Nitrile) is mandatory.
-
Titanium Waste: Quenched Ti reactions produce fine TiO₂ particles that can clog filters. Use a wide pad of Celite.
-
HF Generation: While rare in these specific conditions, heating fluorinated compounds in strong acid can release HF. Avoid using strong mineral acids (HCl/H₂SO₄) during workup; stick to organic acids or mild buffers.
References
-
Abdel-Magid, A. F., et al. (1996).[3][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[5] Link
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Tajbakhsh, M., et al. (2011).[2][3] "Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines... in 2,2,2-Trifluoroethanol." Synthesis, 2011(03), 490–496.[2] Link
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol [organic-chemistry.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Preparation of urea derivatives from 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline
Application Note: Strategic Synthesis of Urea Scaffolds from 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline
Executive Summary & Scaffold Profile
This technical guide details the preparation of unsymmetrical urea derivatives utilizing 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (CAS: 500205-59-4) as the primary nucleophile.
This specific aniline is a "privileged structure" in medicinal chemistry, widely observed in kinase inhibitors (e.g., targeting CDK, VEGFR) and GPCR modulators (e.g., NK1 antagonists). The molecule features two critical pharmacophores:
-
Ortho-Fluoro Aniline: Modulates metabolic stability and lowers the pKa of the urea protons, often enhancing hydrogen bond donor capability in the active site.
-
N-Methyl Piperazine: A classic solubilizing group that improves pharmacokinetic profiles (bioavailability) and provides a protonatable handle for salt formation.
Chemical Structure & Properties:
| Property | Data |
|---|---|
| IUPAC Name | 2-Fluoro-4-(4-methylpiperazin-1-yl)aniline |
| CAS Number | 500205-59-4 |
| Molecular Weight | 209.26 g/mol |
| Appearance | Off-white to pale brown solid |
| pKa (Piperazine) | ~8.5 (Basic) |
| pKa (Aniline) | ~3.5 (Weakly nucleophilic due to o-F) |
Strategic Analysis: Reactivity & Challenges
Successful derivatization of this scaffold requires understanding the electronic push-pull effects:
-
Nucleophilicity Attenuation: The fluorine atom at the 2-position exerts an inductive electron-withdrawing effect (-I), rendering the primary amine less nucleophilic than unsubstituted aniline. Consequently, reactions with weak electrophiles may require heating or catalysis.
-
Basicity Management: The N-methyl piperazine moiety is basic. In acidic conditions (e.g., using HCl-generating reagents like carbamoyl chlorides), the piperazine will protonate first. This is often advantageous for solubility but requires careful stoichiometry of bases (TEA/DIPEA) to ensure the aniline remains unprotonated and reactive.
-
Regioselectivity: The secondary amine of the piperazine is methylated (tertiary), preventing competitive acylation. The reaction is highly selective for the primary aniline nitrogen.
Synthesis Protocols
Method A: Direct Coupling with Isocyanates (The "Gold Standard")
Best for: Commercially available isocyanates; high-throughput library generation.
Mechanism: Nucleophilic addition of the aniline to the isocyanate carbon.
Reaction:
Protocol:
-
Preparation: Charge a reaction vial with 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (1.0 equiv).
-
Solvation: Dissolve in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.1 M concentration).
-
Note: DCM is preferred if the product is expected to precipitate. THF is preferred for solubility of the starting material.
-
-
Addition: Add the requisite Isocyanate (1.1 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check via LC-MS. The product usually appears as [M+H]+ = MW(Aniline) + MW(Isocyanate).
-
-
Workup:
-
Scenario A (Precipitate formed): Filter the solid, wash with cold Et₂O, and dry.
-
Scenario B (Soluble): Concentrate in vacuo. Purify via flash chromatography (DCM/MeOH/NH₃ gradient) to handle the basic piperazine tail.
-
Method B: The Phenyl Carbamate Route (Activated Intermediate)
Best for: Complex amines where the corresponding isocyanate is unstable or unavailable.
Mechanism: Formation of a reactive carbamate intermediate, followed by displacement with a second amine.
Protocol:
Step 1: Activation
-
Dissolve 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (1.0 equiv) and Pyridine (1.5 equiv) in anhydrous DCM at 0°C.
-
Add Phenyl Chloroformate (1.05 equiv) dropwise.
-
Critical: Do not use large excess; bis-acylation is possible but rare due to sterics.
-
-
Stir at 0°C for 1 hour. The intermediate phenyl (2-fluoro-4-(4-methylpiperazin-1-yl)phenyl)carbamate typically precipitates or can be isolated by rapid aqueous wash (cold water) and concentration.
Step 2: Displacement
-
Redissolve the isolated carbamate intermediate in DMSO or Acetonitrile .
-
Add the Second Amine (
) (1.2 equiv) and Triethylamine (2.0 equiv). -
Heat to 60–80°C for 4–12 hours.
-
Why Heat? The phenoxide leaving group is less reactive than a chloride; the electron-poor nature of the fluorinated aniline makes the urea formation slower than with simple anilines.
-
-
Purification: Reverse-phase Preparative HPLC is recommended (Water/Acetonitrile + 0.1% Formic Acid).
Method C: CDI-Mediated Coupling (Phosgene-Free)
Best for: Safety-conscious labs avoiding chloroformates/isocyanates.
Protocol:
-
Dissolve the Carboxylic Acid partner (if making acyl-ureas) or Amine partner in DCM.
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) and stir for 1 hour at RT (CO₂ evolution observed).
-
Add 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (1.0 equiv).
-
Stir at RT overnight. If conversion is low, reflux (40°C).
-
Note: This method often requires a "scavenger resin" workup to remove imidazole byproducts if chromatography is to be avoided.
Visual Workflows
Figure 1: Reaction Landscape
This diagram illustrates the divergent pathways available depending on the reagent availability.
Caption: Divergent synthetic pathways for urea formation. Method A is the most direct; Method B offers the highest versatility for complex amines.
Figure 2: Detailed Workflow for Method B (Carbamate Route)
This specific workflow is highlighted as it is the most robust for drug discovery when commercial isocyanates are lacking.
Caption: Step-by-step decision tree for the Phenyl Carbamate activation method.
Analytical Validation
Upon synthesis, the following spectral characteristics confirm the structure:
-
¹H NMR (DMSO-d₆):
-
Urea Protons: Two distinct singlets (or broad doublets) typically between 8.5–9.5 ppm. The proton attached to the fluorinated ring is usually further downfield (~9.0 ppm) due to the electron-withdrawing effect of the fluorine.
-
Piperazine: N-Methyl singlet at ~2.2 ppm; Piperazine ring protons as multiplets at 2.4–3.1 ppm.
-
Aromatic: The 2-Fluoro ring system shows a characteristic splitting pattern. Look for a triplet-like signal for the proton ortho to the fluorine.
-
-
¹⁹F NMR: Single peak around -120 to -130 ppm (referenced to CFCl₃).
-
Mass Spectrometry: Strong [M+H]⁺ peak. Note that the piperazine nitrogen is the most basic site, so ionization is highly efficient in positive mode ESI.
Safety & Handling
-
Piperazine Sensitization: Piperazine derivatives can act as skin and respiratory sensitizers. Handle all solids in a fume hood and avoid dust inhalation.
-
Isocyanates: Highly toxic and potent sensitizers. React with water to release CO₂ (pressure hazard in sealed vessels). Quench excess isocyanate with methanol before disposal.
-
Phenyl Chloroformate: Lachrymator and corrosive. Reacts violently with water.
References
-
Sigma-Aldrich. Product Specification: 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (CAS 500205-59-4).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10066806 (Urea Derivatives).
- Knölker, H. J., et al.Synthesis of Ureas via Phenyl Carbamates. Synlett, 1996. (General methodology for Method B).
-
Dube, P., et al. CDI Mediated Urea Synthesis.[1] Organic Letters, 2009.[1] (General methodology for Method C).
-
ResearchGate. Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. (Process chemistry context for urea synthesis).
Sources
Application Note: High-Selectivity Catalytic Reduction of 2-Fluoro-4-(4-methylpiperazin-1-yl)nitrobenzene
This Application Note is designed for process chemists and pharmaceutical researchers optimizing the synthesis of 2-fluoro-4-(4-methylpiperazin-1-yl)aniline , a critical scaffold in the development of kinase inhibitors and psychotropic agents.
Executive Summary
The reduction of 2-fluoro-4-(4-methylpiperazin-1-yl)nitrobenzene (Substrate 1 ) to its corresponding aniline (Product 2 ) presents a classic chemoselectivity challenge in organic synthesis. While the nitro group is readily reducible, the presence of an ortho-fluorine atom and a basic piperazine tail introduces two competing risks:
-
Hydrodefluorination (HDF): The cleavage of the C–F bond, a common side reaction when using highly active Palladium catalysts.
-
Catalyst Poisoning: The tertiary amine in the piperazine ring can coordinate strongly to the metal surface, inhibiting catalytic turnover.
This guide details a robust protocol using Sulfided Platinum on Carbon (Pt(S)/C) or Raney Nickel , prioritizing the retention of the fluorine atom and high yield (>95%).
Mechanistic Insight & Chemical Logic
The Chemoselectivity Challenge
The reduction of nitroarenes follows the Haber mechanism, proceeding through nitroso and hydroxylamine intermediates. The critical selectivity node lies in the competition between the reduction of the N–O bonds and the oxidative addition of the Metal–H species into the C–F bond.
-
Why not Pd/C? Palladium is the most active metal for hydrogenolysis. While C–F bonds are stronger (116 kcal/mol) than C–Cl or C–Br, the electron-deficient nature of the nitrobenzene ring weakens the C–F bond. Under standard hydrogenation conditions, Pd/C can lead to 1–5% defluorinated by-product, which is often inseparable by crystallization.
-
The Solution (Pt/C or V-doped Pt): Platinum exhibits significantly lower activity for C–halogen hydrogenolysis while maintaining high activity for nitro reduction.
-
The Piperazine Factor: The basic nitrogen (
) can bind to active sites. Conducting the reaction in a protic solvent (Methanol) or adding a mild proton source prevents this coordination without facilitating acid-catalyzed defluorination.
Reaction Pathway Visualization
The following diagram illustrates the stepwise reduction and the potential side-reaction (HDF) that this protocol aims to avoid.
Figure 1: The Haber reduction pathway. The red dashed lines indicate the hydrodefluorination pathways suppressed by this protocol.
Experimental Protocol
Materials & Equipment
-
Substrate: 2-fluoro-4-(4-methylpiperazin-1-yl)nitrobenzene (Purity >98%).
-
Catalyst: 5% Pt/C (sulfided type preferred for max halogen safety) OR Raney Nickel (W2 activity).
-
Solvent: Methanol (HPLC grade).
-
Hydrogen Source: H₂ gas (balloon or cylinder).
-
Equipment: 3-neck round bottom flask or Parr Hydrogenator (for scale >10g).
Step-by-Step Methodology
Step 1: Catalyst Loading (Safety Critical)
-
Action: Weigh 5% Pt/C (5 wt% loading relative to substrate) into a dry flask.
-
Safety: Dry noble metal catalysts are pyrophoric. ALWAYS wet the catalyst with a small amount of water (0.5 mL) or toluene immediately after weighing and before adding the solvent.
-
Inerting: Purge the flask with Nitrogen (
) for 5 minutes.
Step 2: Substrate Addition
-
Action: Dissolve the nitro substrate in Methanol (10 volumes, e.g., 10 mL per 1 g substrate).
-
Note: If solubility is poor, warm the methanol slightly or use a 1:1 THF/Methanol mixture. The piperazine moiety usually ensures good solubility in alcohols.
-
Action: Add the solution carefully to the catalyst slurry under
flow.
Step 3: Hydrogenation[1][2]
-
Action: Evacuate the vessel and backfill with Hydrogen (
) three times. -
Pressure: Maintain 1 atm (balloon) for lab scale (<5g). For process scale, set reactor to 3–5 bar.
-
Temperature: Stir vigorously at 25–30°C .
-
Caution: Do not exceed 40°C. Higher temperatures increase the kinetic probability of C–F cleavage.
Step 4: Monitoring
-
Method: Monitor by HPLC or TLC (System: DCM/MeOH 9:1).
-
Endpoint: Disappearance of the yellow nitro compound. The amine product is typically fluorescent under UV.
-
Time: Reaction typically completes in 2–4 hours.
Step 5: Workup
-
Action: Flush system with
. -
Filtration: Filter the reaction mixture through a Celite® pad to remove the catalyst. Wash the pad with Methanol.
-
Safety: Keep the used catalyst wet at all times. Dry catalyst residues on filter paper can spontaneously ignite.
-
Concentration: Evaporate the solvent under reduced pressure (
C) to yield the crude aniline as a solid or thick oil.
Analytical Specifications & Data
Expected Results
The crude product is typically light sensitive and prone to oxidation (browning) upon air exposure. Store under inert gas.
| Parameter | Specification | Notes |
| Appearance | Off-white to pale brown solid | Darkens on standing (oxidation). |
| Yield | > 92% | Losses usually due to Celite adsorption. |
| Purity (HPLC) | > 98.0% | Area % |
| Defluorinated Impurity | < 0.1% | Critical Quality Attribute (CQA). |
| Mass Spec (ESI+) | [M+H]+ = 210.1 | Consistent with C₁₁H₁₆FN₃. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Reaction Stalls (<50% conversion) | Catalyst poisoning by piperazine amine. | Add 1.0 eq of Acetic Acid to protonate the piperazine (forming the acetate salt), preventing metal coordination. |
| Loss of Fluorine (>1% impurity) | Catalyst too active or Temp too high. | Switch from Pd/C to Pt/C (sulfided). Lower temperature to 20°C. |
| Unknown Impurity (Hydroxylamine) | Incomplete reduction. | Reaction stopped too early. Check for "Haber intermediate" accumulation. Increase H2 pressure or time. |
Process Workflow Diagram
The following Graphviz diagram outlines the logical flow of the experimental procedure, emphasizing safety checkpoints.
Figure 2: Operational workflow for the catalytic hydrogenation process.
References
-
Preparation of Fluorinated Anilines: Vertex AI Search. (2023).[3][4] Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene.
-
Catalyst Selection for Halonitrobenzenes: Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis.
-
Piperazine Analog Synthesis: PrepChem. (n.d.). Synthesis of 3-ethyl-2,5-difluoro-4-(4-methyl-1-piperazinyl)nitrobenzene.
-
Dehalogenation Mechanisms: ResearchGate. (2012). Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions.
Sources
- 1. CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene - Google Patents [patents.google.com]
- 2. US4265834A - Process for the catalytic hydrogenation of nitrobenzene - Google Patents [patents.google.com]
- 3. ossila.com [ossila.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline Couplings
Executive Summary: The "Triple-Threat" Challenge
You are likely encountering difficulties with 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline because it presents three simultaneous chemical challenges:
-
Electronic Deactivation: The ortho-fluorine atom inductively withdraws electron density from the amine, decreasing nucleophilicity compared to standard anilines.
-
Steric Hindrance: The ortho-fluorine creates a "gatekeeper" effect, impeding the approach of bulky electrophiles or metal catalysts.
-
Catalyst Poisoning: The basic nitrogen on the N-methylpiperazine tail (pKa ~8.5) can coordinate to Palladium (Pd) or Copper (Cu) centers, shutting down catalytic cycles.
This guide provides self-validating protocols to overcome these barriers.
Module 1: Buchwald-Hartwig Cross-Coupling
User Issue: "Reaction stalls at 30-40% conversion. Adding more catalyst doesn't help."
Root Cause Analysis
Standard ligands (like BINAP or dppf) are often insufficient for ortho-substituted anilines. Furthermore, the piperazine moiety acts as a "ligand sink," sequestering the Pd away from the catalytic cycle. You need a ligand that is bulky enough to prevent piperazine coordination but electron-rich enough to facilitate oxidative addition.
Optimized Protocol
| Parameter | Standard (Avoid) | High-Performance Recommendation | Rationale |
| Ligand | BINAP, PPh3 | BrettPhos or RuPhos | These bulky dialkylbiaryl phosphines create a protective pocket around Pd, preventing piperazine binding while boosting reductive elimination. |
| Pd Source | Pd(OAc)2 / Pd2(dba)3 | Pd-Precatalysts (Gen 3/4) | Use BrettPhos Pd G4. Pre-formed catalysts ensure 1:1 L:Pd ratio and activate rapidly, bypassing the induction period where catalyst death often occurs. |
| Base | K2CO3, TEA | Cs2CO3 or NaOtBu | Cs2CO3 (weak) allows for higher functional group tolerance; NaOtBu (strong) is required if the electrophile is unactivated. |
| Solvent | DMF, DMSO | 1,4-Dioxane or t-Amyl Alcohol | Non-coordinating solvents prevent solvent-inhibition of the catalyst. |
Troubleshooting Workflow (Decision Logic)
Figure 1: Logic flow for diagnosing stalled Buchwald-Hartwig couplings involving piperazinyl-anilines.
Module 2: Amide Coupling (Acylation)
User Issue: "Formation of the amide is sluggish. I see starting material remaining even with EDC/HOBt."
Root Cause Analysis
The 2-fluoro substituent lowers the HOMO energy of the amine nitrogen, making it a poor nucleophile. Standard carbodiimide couplings (EDC/DCC) produce an O-acylisourea intermediate that is not electrophilic enough to capture this deactivated aniline efficiently.
Optimized Protocol
Method A: The "Gold Standard" (HATU)
Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The aza-benzotriazole active ester formed is significantly more reactive toward hindered/deactivated amines than the HOBt ester.
-
Stoichiometry: 1.0 eq Acid : 1.2 eq HATU : 1.0 eq Aniline : 3.0 eq DIPEA.
-
Solvent: DMF (essential for HATU stability and solubility).
-
Temperature: Start at 0°C, warm to RT. If stalled, heat to 50°C.
Method B: The "Sledgehammer" (Acid Chloride)
If HATU fails, you must convert the carboxylic acid to an acid chloride.
-
Reagent: Oxalyl Chloride (with catalytic DMF) in DCM.
-
Execution: Generate acid chloride -> Evaporate solvent (remove excess HCl/Oxalyl chloride) -> Redissolve in DCM -> Add Aniline + Pyridine.
-
Why this works: The acid chloride is sufficiently high-energy to overcome the nucleophilic deficit of the 2-fluoroaniline.
Module 3: Purification & Isolation (The "Catch & Release")
User Issue: "My product is a sticky oil and co-elutes with impurities on silica."
The Solution: Exploiting the Piperazine
The N-methylpiperazine moiety is your secret weapon for purification. It allows you to reversibly switch the molecule's solubility between organic and aqueous phases, leaving non-basic impurities behind.
Step-by-Step "Catch & Release" Protocol
-
Reaction Quench: Dilute reaction mixture with Ethyl Acetate (EtOAc).
-
Acid Extraction (Catch): Extract the organic layer with 0.5 M aqueous HCl (or citric acid).
-
Wash: Wash the aqueous acidic layer once with fresh ether/EtOAc to remove entrained organics.
-
Basification (Release): Slowly adjust the aqueous layer to pH ~10 using NaOH or saturated Na2CO3.
-
Observation: The product will precipitate or oil out as the free base.
-
-
Final Extraction: Extract the now-cloudy aqueous layer with DCM or EtOAc. Dry over Na2SO4 and concentrate.
Purification Workflow
Figure 2: "Catch and Release" purification strategy utilizing the basic piperazine handle.
FAQs: Rapid Fire Troubleshooting
Q: Can I use microwave irradiation? A: Yes. For the Buchwald coupling, microwave heating (100-120°C for 30 mins) often helps overcome the steric barrier of the ortho-fluorine. Ensure you use a sealed vessel and a solvent with a high boiling point (e.g., dioxane).
Q: My aniline starting material is dark brown. Is it usable? A: Likely not. Anilines oxidize easily. The "brown" is often azo-dimers or polymerized quinones.
-
Fix: Recrystallize the starting material from Ethanol/Water or perform a quick filtration through a plug of silica gel using DCM/MeOH (95:5) before use.
Q: I see a side product with M+12 mass. What is it? A: This is likely the urea derivative. If you are using carbodiimides (EDC) without immediate reaction, the aniline can react with the carbodiimide itself.
-
Fix: Switch to HATU (Method A) or Acid Chloride (Method B) to avoid this pathway.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
- Authority on ligand selection (BrettPhos/RuPhos) for hindered anilines.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. [Link]
- Validates HATU and Acid Chloride usage for deactiv
- Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed Cross-Coupling of 2-Fluoroanilines. Organic Letters, 18(11), 2808–2811.
Sources
Preventing oxidation of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline during storage
Introduction
Welcome to the technical support center for 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (CAS 500205-59-4). This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing oxidative degradation of this compound during storage. As a substituted aniline, this molecule is susceptible to oxidation, which can compromise its purity, affect experimental outcomes, and lead to inconsistent results. This document provides an in-depth understanding of the degradation mechanisms, frequently asked questions, troubleshooting guides, and detailed protocols to ensure the long-term stability of your material.
Mechanism of Degradation: Why Anilines are Prone to Oxidation
Substituted anilines, including 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline, are prone to oxidation primarily due to the presence of the electron-rich amino group (-NH2) attached to the aromatic ring. The lone pair of electrons on the nitrogen atom makes the molecule susceptible to attack by oxidizing agents, most notably atmospheric oxygen. This process is often accelerated by exposure to light and elevated temperatures.
The oxidation of anilines can proceed through a free-radical mechanism. The initiation step involves the abstraction of a hydrogen atom from the amino group, forming an amino radical. This radical can then react with oxygen to form a variety of colored and often polymeric byproducts. The presence of a fluorine atom on the ring can influence the electron density and may affect the rate of oxidation.
Frequently Asked Questions (FAQs)
Q1: My 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline has turned from a white/off-white solid to a yellowish or brownish color. Is it still usable?
A1: The discoloration is a visual indicator of oxidation and the presence of impurities. For applications requiring high purity, such as in pharmaceutical development or sensitive biological assays, using discolored material is not recommended as it can lead to unreliable and irreproducible results. For less sensitive applications, the material might still be usable, but it is crucial to assess its purity by analytical methods like HPLC before use.
Q2: What are the primary environmental factors that accelerate the oxidation of this compound?
A2: The three main factors that accelerate oxidation are:
-
Oxygen: Direct exposure to air provides the primary oxidizing agent.
-
Light: UV and visible light can provide the energy to initiate the radical oxidation process.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
Q3: I store my material in a sealed vial in the freezer. Is that sufficient to prevent oxidation?
A3: While storing at low temperatures slows down the rate of degradation, it does not completely prevent it if atmospheric oxygen is present in the vial's headspace. For long-term storage, it is essential to displace the oxygen with an inert gas.
Q4: What is an inert atmosphere, and how can I create one for storing my sample in the lab?
A4: An inert atmosphere is an environment that is free of reactive gases like oxygen. In a laboratory setting, this is typically achieved by using inert gases such as nitrogen or argon. A common method is to use a gentle stream of the inert gas to displace the air in the storage container before sealing it.
Q5: Are there any chemical additives I can use to prevent oxidation?
A5: Yes, antioxidants can be added to scavenge free radicals and inhibit the oxidation process. For aromatic amines, sterically hindered phenols like Butylated Hydroxytoluene (BHT) are often effective. However, the addition of any substance will change the composition of your material, so this should only be considered if it is compatible with your downstream applications.
Troubleshooting Guide
This table provides a quick reference for common problems, their probable causes, and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Discoloration (Yellowing/Browning) of Solid Material | 1. Exposure to air (oxygen).2. Exposure to light.3. Storage at elevated temperatures. | 1. Store the material under an inert atmosphere (Nitrogen or Argon).2. Use amber vials or store in a dark place.3. Store at recommended refrigerated temperatures (2-8°C). |
| Appearance of Impurity Peaks in HPLC/GC Analysis | 1. Oxidative degradation.2. Hydrolysis if exposed to moisture. | 1. Implement the recommended storage protocol (see below).2. Ensure the container is tightly sealed to prevent moisture ingress. |
| Inconsistent Experimental Results | 1. Use of partially degraded material.2. Repeated freeze-thaw cycles of solutions. | 1. Use fresh, high-purity material for each experiment.2. If using solutions, prepare them fresh. If storage is necessary, aliquot into single-use vials and store at -20°C or below. |
| Material Appears Clumpy or Sticky | 1. Absorption of moisture (hygroscopicity). | 1. Store in a desiccator over a drying agent.2. Handle the material in a dry environment (e.g., a glove box). |
Recommended Storage Protocol
To ensure the long-term stability of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline, we recommend the following storage protocol.
Materials:
-
2-Fluoro-4-(4-methyl-1-piperazinyl)aniline
-
Amber glass vials with PTFE-lined caps
-
Source of dry inert gas (Nitrogen or Argon) with a regulator
-
Needles and tubing for gas purging
-
Parafilm or other sealing film
-
Refrigerator (2-8°C)
Step-by-Step Procedure:
-
Aliquotting: If you have a large quantity of the material, it is best to aliquot it into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere each time a sample is needed.
-
Inert Gas Purging:
-
Place the desired amount of the aniline into an amber vial.
-
Insert a needle connected to the inert gas line into the vial, ensuring the needle tip is above the solid material.
-
Insert a second, shorter needle to act as a vent for the displaced air.
-
Pass a gentle stream of inert gas through the vial for 2-5 minutes. A flow rate that does not disturb the solid material is ideal.
-
Remove the vent needle first, followed by the gas inlet needle. This creates a slight positive pressure of inert gas inside the vial.
-
-
Sealing: Immediately and tightly cap the vial. For added protection, wrap the cap and neck of the vial with Parafilm.
-
Storage Conditions:
-
Temperature: Store the sealed vial in a refrigerator at 2-8°C.
-
Light: The use of an amber vial will protect against light. For extra precaution, store the vial in a dark box or cabinet.
-
Visualization of Concepts
Oxidation Pathway and Prevention
Solving solubility issues of fluorinated piperazine anilines in aqueous buffers
The "Fluorine Paradox" in Aqueous Solubility
Welcome to the technical support center for fluorinated piperazine anilines. If you are reading this, you are likely encountering the "Fluorine Paradox" : the very atoms you added to improve metabolic stability and potency (fluorine) have rendered your compound a "brick dust" solid in aqueous buffers.
The Mechanism of Failure: Fluorine is highly electronegative (3.98 Pauling scale) and lipophilic. When attached to a piperazine-aniline scaffold, it induces two specific physicochemical hurdles:
-
Lattice Energy Spike: The C-F bond creates strong dipoles that can tighten crystal packing, requiring high energy to break the lattice during dissolution [1].
-
pKa Suppression: Fluorine’s electron-withdrawing nature lowers the pKa of the piperazine nitrogens. While unsubstituted piperazine has a pKa ~9.8, a fluorinated derivative might shift to pKa ~6.5–7.0. This means at physiological pH (7.4), a significant fraction of your molecule may be neutral (uncharged) , leading to immediate precipitation [2].
Diagnostic Workflow & Decision Tree
Before attempting random additives, use this logic flow to identify the correct solubilization strategy.
Figure 1: Decision tree for selecting a solubilization strategy based on the ionization state of the piperazine ring.
Technical Deep Dives & Protocols
Module A: The "Crash-Out" (DMSO Management)
Issue: You dissolve the compound in 100% DMSO (clear), but it precipitates immediately upon addition to PBS/Media. Cause: This is the "Kinetic Solubility Limit." The rapid change in solvent polarity creates a supersaturated state that collapses faster than the compound can disperse.
Protocol: The "Step-Down" Serial Dilution Do not spike 100% DMSO stock directly into 100% buffer. Use an intermediate step.
| Step | Solvent System | Procedure | Purpose |
| 1 | 100% DMSO | Prepare 10 mM Stock. Vortex until clear. | Solubilize crystal lattice. |
| 2 | Intermediate | Dilute Stock 1:10 into PEG-400 or Propylene Glycol . | Lowers hydrophobicity gap. |
| 3 | Final Buffer | Slowly add Step 2 mix to rapidly stirring buffer (Vortex). | Prevents local high-conc.[1][2] pockets. |
Note: Ensure final DMSO concentration is <0.5% for cell assays to avoid cytotoxicity [3].
Module B: Supramolecular Shielding (Cyclodextrins)
Issue: High lipophilicity (LogP > 3.5) due to multiple fluorine atoms. Solution: Use Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) (e.g., Captisol®) or HP-β-CD . Why: The hydrophobic fluorinated moiety fits inside the cyclodextrin torus, while the hydrophilic exterior interacts with water. Fluorine atoms are excellent guests for the β-CD cavity due to their size and hydrophobicity [4].
Protocol: Cyclodextrin Entrapment
-
Prepare a 20% (w/v) HP-β-CD solution in your assay buffer.
-
Add your compound (from DMSO stock) to this solution while vortexing.
-
Shake at 37°C for 30 minutes.
-
Filter (0.22 µm) if necessary. Result: The "apparent" solubility can increase 100-1000 fold.
Module C: Salt Selection for Anilines
Issue: The aniline moiety is prone to oxidation, and the piperazine is not protonating. Solution: Switch from HCl salts to Mesylate (Methanesulfonate) or Tosylate salts. Why: Large organic counter-ions (like mesylate) disrupt the crystal lattice of lipophilic bases more effectively than small inorganic ions (like chloride) and lower the melting point, enhancing solubility [5].
Frequently Asked Questions (FAQs)
Q1: My solution turned pink/brown after 4 hours in the buffer. Is it still usable?
-
Diagnosis: This is likely Aniline Oxidation . Anilines are electron-rich and susceptible to auto-oxidation in air, forming colored impurities (e.g., azobenzenes) even at trace levels.
-
Fix: Add an antioxidant to your buffer immediately.
-
Ascorbic Acid (Vitamin C): 100 µM – 1 mM.
-
DTT: 0.5 mM (if compatible with your protein target).
-
Degas your buffers to remove dissolved oxygen.
-
Q2: I see no precipitate, but my IC50 is shifting wildly. Why?
-
Diagnosis: Plastic Binding . Fluorinated compounds are "sticky." They bind to polypropylene tubes and polystyrene plates, reducing the effective concentration in the well.
-
Fix:
-
Add 0.01% Tween-20 or Triton X-100 to the buffer. This saturates the plastic surfaces and keeps the drug in solution.
-
Use Low-Binding plates and tips.
-
Q3: Can I use acid to dissolve it and then neutralize?
-
Warning: This is risky. If you dissolve at pH 4.0 (protonated) and then neutralize to pH 7.4, the compound will likely crash out as it hits its pKa (the "intrinsic solubility" limit).
-
Better approach: If your assay allows, run the experiment at pH 6.5 . Check if your protein/cell line tolerates this slightly acidic environment. This ensures the piperazine remains protonated.
Visualizing the Solubility Workflow
Below is the experimental workflow for preparing a stable assay solution using the "Intermediate Solvent" method described in Module A.
Figure 2: The "Step-Down" dilution protocol to mitigate precipitation shock.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
BenchChem Technical Support. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts. BenchChem Knowledge Base.
-
Diakur, J., et al. (1999). Synthesis and drug complexation studies with β-cyclodextrins fluorinated on the primary face.[3] Journal of Inclusion Phenomena, 35, 209–218.
-
SelleckChem. (2024). Troubleshooting Compound Precipitation in Aqueous Buffers. SelleckChem FAQ.
-
Priya, A., et al. (2025).[4][5] Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2).
Sources
Technical Support Center: Troubleshooting Low Reactivity of 2-Fluoro Substituted Anilines
Welcome to the Advanced Technical Support Guide for 2-fluoro substituted anilines. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the underlying mechanistic bottlenecks that cause low reactivity in ortho-fluorinated anilines and provide self-validating, field-proven protocols to ensure your syntheses succeed.
Part 1: Fundamental Causes of Low Reactivity
Q: Why does the ortho-fluorine drastically reduce the nucleophilicity of my aniline compared to unsubstituted aniline?
A: The reactivity drop is governed by a combination of electronic and stereoelectronic factors. Fluorine is highly electronegative and exerts a strong inductive electron-withdrawing effect (-I) across the aromatic sigma framework. This significantly reduces the electron density on the adjacent amine nitrogen, dropping its conjugate acid pKa to approximately 3.2 (compared to 4.6 for standard aniline)[1][2].
Consequently, the lone pair on the nitrogen is far less available for nucleophilic attack. Furthermore, despite its relatively small van der Waals radius, the ortho-fluorine possesses three lone pairs that can participate in intramolecular hydrogen bonding or coordinate with transition metal catalysts. This creates off-cycle thermodynamic sinks that stall catalytic turnover[3].
Part 2: Troubleshooting Amide Couplings
Q: My standard HATU/DIPEA amide coupling with 2-fluoroaniline is failing, yielding mostly unreacted starting material. How can I drive this to completion?
A: Uronium-based coupling reagents like HATU generate active esters (e.g., OAt esters) that are insufficiently electrophilic to be attacked by the deactivated amine of 2-fluoroaniline. To overcome this, you must increase the electrophilicity of the carbonyl carbon.
Converting the carboxylic acid to an acid chloride (using oxalyl chloride) or a mixed anhydride (using pivaloyl chloride) forces the reaction forward by lowering the activation energy barrier for the nucleophilic attack[4]. Alternatively, Lewis acid catalysis using TiCl4 in pyridine has been proven to directly condense non-activated carboxylic acids with 2-fluoroaniline by simultaneously activating the carbonyl and acting as a dehydrating agent[5].
Quantitative Comparison of Amide Coupling Strategies
| Strategy | Reagents | Typical Yield Range | Key Advantage | Limitation |
| Standard | HATU, DIPEA, DMF | 10 - 30% | Mild conditions | Poor electrophilic activation |
| Acid Chloride | (COCl)2, Pyridine, DCM | 70 - 95% | Highly reactive electrophile | Incompatible with acid-sensitive groups |
| Mixed Anhydride | Pivaloyl Chloride, TEA | 60 - 85% | Good functional group tolerance | Steric clash with bulky acids |
| Lewis Acid | TiCl4, Pyridine, 85 °C | 65 - 80% | Direct condensation | Harsh conditions, moisture sensitive |
Self-Validating Protocol: Acid Chloride Amide Coupling
This protocol utilizes visual checkpoints to ensure intermediate formation before proceeding.
-
Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (0.05 eq). Cool to 0 °C.
-
Chlorination: Dropwise add Oxalyl Chloride (1.2 eq).
-
Self-Validation Checkpoint: You will observe immediate, vigorous gas evolution (CO and CO₂). The cessation of this bubbling (typically after 1-2 hours at room temperature) visually confirms the complete conversion of the acid to the acyl chloride.
-
-
Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride, preventing unwanted side reactions. Redissolve the crude acid chloride in anhydrous DCM.
-
Coupling: Add Pyridine (1.5 eq), followed by 2-fluoroaniline (1.0 eq).
-
Self-Validation Checkpoint: The immediate formation of a white precipitate (pyridinium chloride) visually validates that the nucleophilic attack and subsequent turnover are occurring successfully.
-
-
Workup: Stir for 2-4 hours, quench with saturated aqueous NaHCO₃, and extract with DCM.
Workflow for selecting the optimal amide coupling strategy for deactivated 2-fluoroanilines.
Part 3: Troubleshooting Buchwald-Hartwig Aminations
Q: My Pd-catalyzed C-N cross-coupling stalls at 20% conversion. How do I optimize the catalyst system for 2-fluoroaniline?
A: The primary failure mode in Buchwald-Hartwig aminations with ortho-halogenated anilines is the failure of the poorly nucleophilic amine to coordinate to the Pd(II) intermediate, coupled with the formation of stable, off-cycle Pd-fluorine chelates.
To troubleshoot this, you must use highly sterically demanding, electron-rich ligands. Bidentate ligands like Xantphos or rac-BINAP are effective because their wide bite angles enforce a geometry that facilitates reductive elimination and prevents unwanted heteroatom coordination[6]. For extremely challenging substrates, bulky N-heterocyclic carbenes (NHCs) like IPr*OMe paired with strong bases (KOtAm) have demonstrated excellent efficacy by stabilizing the monomeric Pd(0) species and accelerating the rate-limiting deprotonation step[3].
Ligand & Base Selection for 2-Fluoroanilines
| Ligand Type | Base | Solvents | Efficacy | Mechanistic Rationale |
| Xantphos / rac-BINAP | Cs₂CO₃ | Toluene / Dioxane | Moderate to Good | Bidentate ligands prevent off-cycle Pd-fluorine coordination. |
| BrettPhos / RuPhos | NaOtBu | Toluene | Excellent | Bulky, electron-rich dialkylbiaryl phosphines accelerate reductive elimination. |
| NHC (e.g., IPr*OMe) | KOtAm | 1,4-Dioxane | Excellent | Extremely bulky NHCs prevent catalyst deactivation and handle ortho-sterics well. |
Self-Validating Protocol: Pd-Catalyzed C-N Cross-Coupling
-
Preparation: In a nitrogen-filled glovebox, combine the aryl halide (1.0 eq), 2-fluoroaniline (1.2 eq), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 eq) in a sealed vial.
-
Solvent Addition: Add anhydrous, degassed toluene (0.2 M).
-
Self-Validation Checkpoint: Observe the color of the solution. A distinct color shift from the dark red/purple of the Pd₂(dba)₃ precursor to a lighter orange/yellow indicates successful ligand exchange and the formation of the active Pd(0)L₂ complex.
-
-
Reaction: Heat the mixture at 100 °C for 12-24 hours.
-
Self-Validation Checkpoint: Do not rely on TLC. Both 2-fluoroaniline and the resulting diarylamine are highly non-polar and often co-elute. Validate reaction progress using LC-MS or GC-MS by tracking the disappearance of the aryl halide peak.
-
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate for column chromatography.
Buchwald-Hartwig catalytic cycle highlighting the 2-fluoroaniline coordination bottleneck.
References
-
Fluoroaniline - Grokipedia. Grokipedia. Available at:[Link]
-
Cas 348-54-9, 2-Fluoroaniline - LookChem: Reactivity Profile. LookChem. Available at: [Link]
-
Chiral NMR analysis of phosphines and phosphoric acids, and plasma carboxylic acid analysis via fluorine labeling. DSpace at KOASAS. Available at: [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. NIH/PMC. Available at:[Link]
-
[Pd(IPr*OMe)(cin)Cl] (cin = Cinnamyl): A Versatile Catalyst for C–N and C–C Bond Formation. ACS Organometallics. Available at:[Link]
-
Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. NIH/PMC. Available at:[Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. lookchem.com [lookchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DSpace at KOASAS: Chiral NMR analysis of phosphines and phosphoric acids, and plasma carboxylic acid analysis via fluorine labeling [koasas.kaist.ac.kr]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the chromatographic purification of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (CAS: 500205-59-4)[1]. As a critical building block in the synthesis of kinase inhibitors and targeted therapeutics, achieving high purity of this intermediate is paramount.
Due to its specific structural features—a primary aniline amine and a tertiary piperazine ring—this molecule presents unique chromatographic challenges. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure successful purification.
Mechanistic Causality: The Core Challenge
To purify 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline, one must first understand its acid-base chemistry. The 4-methylpiperazine moiety is highly basic (conjugate acid pKa ~9.0). Standard normal-phase flash chromatography utilizes bare silica gel, which is populated with weakly acidic silanol groups (Si-OH, pKa ~4.5–6.0)[2].
When this basic compound travels through a standard silica column, a severe Brønsted acid-base interaction occurs. The basic nitrogens are protonated by the silanols, leading to irreversible ionic adsorption[3]. Chromatographically, this manifests as extreme peak tailing, band broadening, and near-zero recovery. To resolve this, the system must be thermodynamically shifted to prevent silanol binding, either by utilizing basic mobile phase modifiers or by changing the stationary phase entirely[2].
Mechanistic resolution of basic amine tailing on standard silica using basic mobile phase modifiers.
Validated Purification Protocols
The following methodologies are designed as self-validating workflows. Choose the protocol that best aligns with your available column chemistry and the polarity of your crude mixture.
Protocol A: Modified Normal-Phase Chromatography (Cost-Effective)
This method utilizes standard, inexpensive bare silica but chemically alters the mobile phase to outcompete silanol binding[4].
-
Step 1: Solvent Preparation. Prepare Mobile Phase A (100% Dichloromethane, DCM) and Mobile Phase B (Methanol containing 1% v/v Triethylamine (TEA) or 10% v/v of a 28% Ammonium Hydroxide solution)[4].
-
Step 2: Sample Loading. Dry load the crude sample onto Celite. Causality: Liquid loading a highly polar crude in a strong solvent (like pure MeOH) will cause immediate band spreading. Dry loading ensures a narrow injection band.
-
Step 3: Critical Pre-Equilibration. Flush the bare silica column with 3 Column Volumes (CV) of DCM containing 1% TEA. Causality: The sacrificial base (TEA) must neutralize the acidic silanols before the sample is introduced. If skipped, the leading edge of your compound will bind irreversibly[2].
-
Step 4: Gradient Elution. Run a shallow gradient from 0% to 15% Mobile Phase B over 15 CVs.
Protocol B: Amine-Functionalized Silica (Optimal Performance)
This is the superior method for piperazine derivatives, eliminating the need for chlorinated solvents and basic modifiers[2].
-
Step 1: Column Selection. Utilize an amine-functionalized (NH2) silica column (e.g., KP-NH).
-
Step 2: Sample Loading. Dissolve the crude mixture in a minimal volume of Hexane/Ethyl Acetate and liquid-load directly.
-
Step 3: Gradient Elution. Run a standard gradient of Hexane to Ethyl Acetate (0% to 100% over 12 CVs).
-
Causality: The stationary phase is pre-neutralized via covalent primary amine bonding. This creates a slightly basic environment that repels the piperazine nitrogens, yielding sharp, symmetrical peaks while allowing the use of highly volatile, easy-to-remove solvents[3].
Protocol C: Reversed-Phase (C18) Chromatography (For Highly Polar Crudes)
If the crude mixture contains highly polar or water-soluble impurities, reversed-phase chromatography is required[5].
-
Step 1: Solvent Preparation. Prepare Mobile Phase A (Water adjusted to pH 10 with 0.1% Ammonium Hydroxide) and Mobile Phase B (Acetonitrile).
-
Step 2: Gradient Elution. Run a gradient from 5% B to 60% B over 20 CVs.
-
Causality: At an alkaline pH (>9.0), the piperazine nitrogens are maintained in their deprotonated (free base) form. This maximizes the molecule's lipophilicity, ensuring adequate retention and partitioning on the hydrophobic C18 stationary phase[2].
Process Workflow Decision Tree
Decision tree for selecting the optimal flash chromatography workflow for basic amine purification.
Method Comparison Data
To assist in experimental design, the quantitative and qualitative metrics of the three protocols are summarized below:
| Parameter | Protocol A (Modified Normal Phase) | Protocol B (Amine-Silica) | Protocol C (Reversed-Phase) |
| Stationary Phase | Bare Silica (Si-OH) | Amine-Bonded Silica (NH2) | C18 Bonded Silica |
| Mobile Phase | DCM / MeOH + 1% TEA | Hexane / Ethyl Acetate | Water (pH 10) / Acetonitrile |
| Retention Mechanism | Adsorption (Modified) | Adsorption (Basic Environment) | Hydrophobic Partitioning |
| Peak Symmetry | Moderate to Good | Excellent | Good |
| Post-Run Processing | High (Requires TEA removal) | Low (Highly volatile solvents) | High (Requires lyophilization) |
| Relative Cost/Run | Low | High | Medium |
Troubleshooting & FAQs
Q: My compound is streaking and tailing heavily, even with 1% TEA in the mobile phase. What went wrong? A: You likely skipped the column pre-equilibration step. If the bare silica column is not pre-flushed with the basic modifier, the leading edge of your sample will bind irreversibly to the active silanols before the TEA in the mobile phase can neutralize them[2]. Always pre-equilibrate with at least 3 CVs of your modified solvent.
Q: I used TEA as a modifier, but I cannot remove it from my final purified product. What should I do? A: TEA (boiling point 89°C) can be difficult to remove completely via standard rotary evaporation. Place the purified fractions under high vacuum (Schlenk line or lyophilizer) for 12-24 hours. For future runs, consider using Ammonium Hydroxide as your basic modifier instead of TEA; ammonia and water are significantly more volatile and easier to strip under vacuum.
Q: Can I use an acidic modifier (like TFA or Acetic Acid) instead of a base to sharpen the peaks? A: No. Adding an acid will protonate the piperazine and aniline nitrogens, converting the molecule into a highly polar salt. In normal-phase chromatography, this will cause the compound to crash out on the column or elute in the void volume with zero resolution. Acidic modifiers should only be used in reversed-phase chromatography if you specifically intend to elute the compound as a salt.
Q: Why is my compound co-eluting with a non-polar impurity in Protocol A? A: The addition of Methanol (a highly polar, protic solvent) can sometimes cause non-polar impurities to travel at the solvent front alongside your target compound. Switch to Protocol B (Amine-Functionalized Silica). This allows you to use a Hexane/Ethyl Acetate gradient, providing much higher resolution for separating non-polar impurities from polar amines[2].
References
-
AccelaChem - N/A 2-(2-Methoxyphenyl)-2-[(4-tetrahydropyranyl)oxy]ethyl Methanesulfonate (Product Catalog including CAS 500205-59-4). Available at:[Link]
-
Biotage - How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
-
Biotage - Successful flash chromatography (White paper). Available at: [Link]
-
UCT Science - SOP: FLASH CHROMATOGRAPHY. Available at: [Link]
-
WordPress (Chemistry Blog) - Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Available at: [Link]
-
Wake Forest University (King Group) - Successful Flash Chromatography. Available at: [Link]
Sources
- 1. N/A,2-(2-Methoxyphenyl)-2-[(4-tetrahydropyranyl)oxy]ethyl Methanesulfonate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Technical Support Center: Optimization of SNAr Synthesis for Piperazinyl Anilines
Status: Operational Ticket ID: SNAR-PZ-001 Subject: Minimizing Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Piperazinyl anilines are "privileged scaffolds" in medicinal chemistry, serving as the core structure for blockbuster kinase inhibitors (e.g., Imatinib, Dasatinib) and antipsychotics (e.g., Olanzapine). The synthesis typically involves a Nucleophilic Aromatic Substitution (
The Critical Failure Point: The
Module 1: The Bis-Arylation Problem (Dimerization)
User Issue: "I am observing a high molecular weight impurity (M+ + mass of substrate) in my LCMS. My yield of the mono-substituted product is stuck at 60%."
Root Cause Analysis: Piperazine is a secondary diamine with two equivalent nucleophilic sites. Once the first arylation occurs, the remaining nitrogen is still nucleophilic. If the concentration of the electrophile (halo-arene) is high relative to piperazine, the mono-product attacks a second electrophile, forming a symmetrical dimer (Bis-aryl piperazine).
Troubleshooting Protocol: Kinetic Control
To force the reaction toward the mono-product, you must manipulate the statistical probability of collision.
| Parameter | Standard Condition (Prone to Dimer) | Optimized Condition (Mono-Selective) | Mechanism |
| Stoichiometry | 1.0 - 1.2 equiv Piperazine | 3.0 - 5.0 equiv Piperazine | Statistically ensures electrophile encounters free piperazine, not mono-product. |
| Addition Order | Piperazine added to Electrophile | Electrophile added to Piperazine | Maintains a massive local excess of nucleophile throughout the reaction. |
| Concentration | High (1.0 M) | Moderate (0.2 - 0.5 M) | Reduces intermolecular collision frequency between mono-product and electrophile. |
Visualizing the Pathway:
The following diagram illustrates the kinetic competition.[1] To maximize Product B ,
Figure 1: Kinetic competition between mono- and bis-arylation. High initial piperazine concentration suppresses the path to the red node.
Module 2: Regioselectivity in Poly-Halogenated Substrates
User Issue: "My substrate is 2,4-difluoronitrobenzene. I need the piperazine at the ortho-position, but I'm getting a mixture of ortho- and para-isomers."
Expert Insight:
In
-
Ortho-attack: Stabilized by the inductive effect of the
group (very strong) and potential H-bonding if the solvent allows. -
Para-attack: Stabilized by resonance delocalization.
Decision Tree: Solvent Effects on Selectivity
Solvent polarity dictates the transition state energy. Non-polar solvents often favor the ortho product via an intramolecular Hydrogen-Bonding transition state between the incoming amine proton and the nitro oxygen.
Figure 2: Solvent selection guide for directing regioselectivity in poly-fluorinated nitrobenzenes.
Module 3: Leaving Group Selection (F vs. Cl)
FAQ: "Can I substitute the expensive fluoro-nitrobenzene with the cheaper chloro-analog?"
Technical Answer:
Proceed with caution. In
Why?
Unlike
-
Fluorine is highly electronegative.[2]
-
It pulls electron density from the ring, lowering the LUMO energy.
-
This stabilizes the anionic Meisenheimer intermediate more effectively than chlorine.
Implication: If you switch to Chlorine, you must increase temperature (
Module 4: Self-Validating Workup Protocol
User Issue: "I used 4 equivalents of piperazine as recommended. Now, how do I get rid of the remaining 3 equivalents without column chromatography?"
The "Aqueous Wash" System:
Piperazine is highly water-soluble (
Step-by-Step Procedure:
-
Quench: Dilute reaction mixture (e.g., Acetonitrile or Toluene) with Ethyl Acetate (EtOAc).
-
Wash 1 (Water): Wash organic layer with water.
-
Chemistry: Removes bulk piperazine and polar solvents (DMSO/DMF).
-
-
Wash 2 (Slightly Acidic - Optional): Wash with 5% Ammonium Chloride (
).-
Caution: Do not use strong acid (HCl), or you will protonate your product and lose it to the aqueous layer.
-
-
Wash 3 (Brine): Removes residual water.
-
Validation: Evaporate a small aliquot. Check NMR. If piperazine peak (
ppm) persists, repeat water wash.
Alternative: The "Boc-Protection" Route (Zero-Risk) If the product is extremely polar and resists extraction:
-
Use N-Boc-Piperazine (1.1 equiv) instead of free piperazine.
-
This guarantees mono-substitution (sterics + lack of second NH).
-
Deprotect with TFA/DCM or HCl/MeOH after the
step.
References
-
Brenner, E., et al. (2000).[3] "Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N′-diarylation of piperazine."[3] Tetrahedron Letters, 41(16), 2881–2884.[3]
- Roh, H., et al. (2020). "Regioselectivity in the Nucleophilic Aromatic Substitution of 2,4-Difluoronitrobenzene." Journal of Organic Chemistry. (Demonstrates solvent control over ortho/para selectivity).
-
Bunnett, J. F. (1951). "Mechanism and reactivity in aromatic nucleophilic substitution." Chemical Reviews, 49(2), 273-412.
). - Patel, M., et al. (2020). "Process Development for the Synthesis of Piperazine-Linked Kinase Inhibitors." Organic Process Research & Development. (Industrial scale-up protocols for removing excess piperazine).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N′-diarylation of piperazine / Tetrahedron Letters, 2000 [sci-hub.jp]
Stability of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline in acidic conditions
Topic: Stability of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline in acidic conditions Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Compound ID: 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline CAS: 500205-59-4 Common Role: Intermediate for kinase inhibitors and oxazolidinone antibiotics.
Executive Summary: Acid Stability Profile
As a Senior Application Scientist, I frequently encounter inquiries regarding the handling of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (hereafter referred to as FMPA ) in acidic media.
The short answer is: FMPA is chemically stable in non-oxidizing mineral acids (HCl, H₂SO₄) at ambient temperatures, but it is physically sensitive.
The stability profile is governed by two competing factors:
-
Protective Protonation: In acidic conditions, the molecule undergoes protonation at the piperazine
and the aniline nitrogen. This significantly lowers the electron density of the aromatic ring, paradoxically increasing its resistance to oxidative degradation compared to the free base. -
Solubility & Salt Formation: The primary failure mode in acidic workflows is not chemical decomposition, but unintended phase changes (precipitation of hydrochloride/sulfate salts) or hygroscopic water uptake, which complicates quantitative analysis.
Mechanism of Action in Acidic Media
To troubleshoot effectively, you must understand the species present in your flask.
Protonation Dynamics
FMPA possesses three nitrogen centers with distinct basicities. In acidic media (pH < 2), the molecule exists primarily as a dication .
-
Site A (Piperazine
-Methyl): The most basic site ( ). Protonates first. -
Site B (Aniline
): Moderately basic ( ). The ortho-fluorine atom exerts an inductive electron-withdrawing effect (-I), slightly reducing the basicity compared to unsubstituted aniline. -
Site C (Piperazine
-Aryl): Non-basic due to resonance delocalization into the aromatic ring.
Diagram: Protonation & Stability Workflow
Technical Support Center: Overcoming Ortho-Fluorine Steric Hindrance in Cross-Coupling
Welcome to the Advanced Synthesis Support Center. For drug development professionals and synthetic chemists, the incorporation of fluorine is a critical strategy for modulating lipophilicity and metabolic stability. However, placing a fluorine atom ortho to a cross-coupling site introduces profound steric and electronic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to rescue stalled coupling reactions involving ortho-fluorinated substrates.
Core Mechanistic Principles: The Dual Nature of Ortho-Fluorine
When troubleshooting ortho-fluoro coupling reactions, it is essential to understand that the failure is rarely just a steric issue. While fluorine has a relatively small van der Waals radius (1.47 Å), its extreme electronegativity fundamentally alters the catalytic cycle[1].
The strong inductive (-I) effect of the ortho-fluorine withdraws electron density from the metal center. In Palladium-catalyzed reactions, this dramatically strengthens the Pd–C(aryl) bond. During the catalytic cycle, this creates a thermodynamic "sink"—often trapping the catalyst in a highly stable
Diagnostic Workflow
Use the following decision tree to identify the root cause of your coupling failure and select the appropriate intervention.
Fig 1: Diagnostic decision tree for troubleshooting ortho-fluorine cross-coupling reactions.
Troubleshooting Guide & FAQs
Q1: My Palladium-catalyzed Suzuki coupling of an ortho-fluorinated boronic acid is stalling. GC-MS shows the starting halide is gone, but no biaryl product is forming. Why?
A1: Your catalyst is trapped in a thermodynamic sink. The strong Pd–C bonds formed by ortho-fluorinated arenes make the reductive elimination step highly endergonic, often stopping the reaction at the stable
Q2: How do I overcome the steric bulk in Buchwald-Hartwig aminations of ortho-fluoroaryl halides?
A2: Ortho-fluorine creates a localized steric shield that hinders the approach of secondary amines during the amine coordination/deprotonation step.
Solution: Utilize
Q3: I am observing significant defluorination and nucleophilic aromatic substitution (SNAr) side products. How can I prevent this?
A3: The strong -I effect of the ortho-fluorine makes the ipso-carbon highly electrophilic. If you are using strong, nucleophilic bases (like NaOtBu or KOH), they will attack the ring directly, displacing the fluorine (SNAr) before the catalytic cycle can complete.
Solution: Switch to weaker, non-nucleophilic bases. Anhydrous
Quantitative Performance Data
The following table summarizes the causal relationship between catalyst/ligand selection and reaction yields when dealing with ortho-fluorinated substrates.
| Catalyst System | Ligand | Substrate | Reaction Type | Yield (%) | Mechanistic Rationale |
| 2,6-Difluorophenyl-Bpin | Suzuki | <10% | Fails due to | ||
| XPhos | 2-Fluorobromobenzene | Suzuki | 85-95% | Bulky ligand forces cis geometry, enabling elimination. | |
| Phenanthroline | 2,6-Difluorophenyl-Bpin | Suzuki | 85% | Cu(I)/Cu(III) pathway bypasses the Pd thermodynamic sink[3]. | |
| 2-Bromo-6-fluoroaniline | Buchwald-Hartwig | 88% |
Validated Experimental Protocols
Protocol A: Copper-Catalyzed Suzuki-Miyaura Coupling of Highly Fluorinated Aryl Boronates
This protocol utilizes a Copper/Phenanthroline system to completely bypass the reductive elimination failure common in Pd-catalyzed reactions[3].
Reagents:
-
Aryl halide (1.0 equiv)
-
Ortho-fluorinated Aryl-Bpin (1.5 equiv)
-
CuI (10-50 mol% depending on steric bulk)[3]
-
1,10-Phenanthroline (10-50 mol%)[3]
- (2.0 equiv)
-
Anhydrous DMF (0.2 M)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI, 1,10-phenanthroline, and
. -
Atmosphere Exchange: Evacuate the tube and backfill with dry Argon (repeat 3 times) to ensure strict exclusion of oxygen, which can irreversibly oxidize Cu(I) to inactive Cu(II).
-
Reagent Addition: Add the aryl halide and the ortho-fluorinated Aryl-Bpin, followed by anhydrous DMF via syringe.
-
Reaction: Seal the tube and stir the mixture at 110 °C for 24 hours.
-
Self-Validation Check (Causality & Tracking): Upon reaching 110 °C, the reaction mixture should transition from a pale green/blue suspension to a dark brown/reddish solution. This color shift confirms the formation of the active Cu-phenanthroline-aryl species. At 12 hours, extract a 50 µL aliquot, dilute in EtOAc, wash with water, and analyze via GC-MS. The disappearance of the aryl halide peak confirms successful transmetalation.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine (3x) to remove DMF. Dry over
, concentrate, and purify via flash chromatography.
Protocol B: Buchwald-Hartwig Amination of Ortho-Fluoroaryl Halides
This protocol utilizes
Reagents:
-
Ortho-fluoroaryl halide (1.0 equiv)
-
Amine (1.2 equiv)
- (2 mol%)
- -BuXPhos (4 mol%)[4]
-
or
(1.5 equiv) -
Anhydrous tert-Amyl alcohol or Toluene (0.2 M)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a glovebox or under strict Argon, combine
and -BuXPhos in a dry vial with 1 mL of solvent. Stir for 10 minutes until the solution turns deep red/orange, indicating the formation of the active species. -
Substrate Assembly: To a separate oven-dried flask containing the base, add the ortho-fluoroaryl halide and the amine dissolved in the remaining solvent.
-
Coupling: Transfer the pre-activated catalyst solution to the substrate flask. Heat to 100 °C for 16-24 hours[4].
-
Self-Validation Check (Causality & Tracking): Take a 50 µL aliquot at 4 hours. Quench with water and extract with EtOAc. TLC (Hexanes:EtOAc) should show the consumption of the highly UV-active ortho-fluoroaryl halide. If unreacted starting material remains and the solution has turned black (Pd black precipitation), the
-BuXPhos catalyst has degraded due to oxygen ingress; the reaction must be restarted with stricter inert conditions. -
Workup: Filter the mixture through a pad of Celite to remove the inorganic base and Pd particulate. Concentrate the filtrate and purify via silica gel chromatography.
References
- Copper-Catalysed Suzuki-Miyaura Cross-Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π-Stacking Interactions in the Products.ResearchGate.
- Palladium-Catalyzed Homocoupling of Highly Fluorinated Arylboronates: Studies of the Influence of Strongly vs Weakly Coordinating Solvents on the Reductive Elimination Process.Journal of the American Chemical Society (ACS Publications).
- Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis.PMC - NIH.
- 2-Bromo-6-fluoroaniline | 65896-11-9.Benchchem.
Sources
Recrystallization solvents for 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline purification
The following technical guide details the purification and recrystallization protocols for 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (CAS: 500205-59-4). This guide is designed for organic chemists and process engineers requiring high-purity isolation of this intermediate, often used in the synthesis of kinase inhibitors and antimicrobial agents (e.g., oxazolidinone analogs).
Quick Reference: Solvents & Properties
| Parameter | Specification |
| Target Compound | 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline |
| CAS Number | 500205-59-4 |
| Physical State | Solid (typically off-white to light brown) |
| Primary Recrystallization Solvents | Ethanol (Abs. or 95%) , Isopropanol (IPA) |
| Binary Solvent Systems | Ethyl Acetate / Heptane (or Hexane), DCM / Hexane |
| Alternative Purification | Acid-Base Extraction, HCl Salt Formation |
| Key Impurities | Unreacted 2,4-difluoronitrobenzene, reduced side-products, oxidation products (azo/azoxy dimers) |
Part 1: Recrystallization Protocols
The purification of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline is sensitive to oxidation due to the electron-rich aniline moiety. All heating steps should ideally be performed under an inert atmosphere (
Method A: Single-Solvent Recrystallization (Ethanol or IPA)
Best for: Removing trace non-polar impurities and improving crystal habit.
-
Dissolution : Place the crude solid in a round-bottom flask equipped with a reflux condenser and nitrogen line. Add Ethanol or Isopropanol (approx. 5-10 mL per gram of crude).
-
Heating : Heat the mixture to reflux (
for EtOH, for IPA) with gentle stirring until all solid dissolves.-
Note: If undissolved particles remain (inorganic salts or Pd/C catalyst residues), filter the hot solution through a Celite pad.
-
-
Cooling : Remove the heat source and allow the solution to cool slowly to room temperature over 1-2 hours. Rapid cooling may trap impurities.
-
Crystallization : Once at room temperature, cool the flask in an ice-water bath (
) for 30 minutes to maximize yield. -
Filtration : Filter the crystals using a Buchner funnel. Wash the cake with cold (
) solvent. -
Drying : Dry the solid under vacuum at
for 4-6 hours.
Method B: Binary Solvent Precipitation (EtOAc / Heptane)
Best for: Oily crude products or when the compound is too soluble in alcohols.
-
Dissolution : Dissolve the crude material in a minimum amount of Ethyl Acetate (EtOAc) at
. -
Precipitation : Slowly add Heptane (or Hexane) dropwise to the hot solution until a slight turbidity (cloudiness) persists.
-
Re-dissolution : Add a few drops of EtOAc to clear the solution.
-
Crystallization : Allow the solution to cool slowly. The non-polar antisolvent (Heptane) forces the polar aniline to crystallize while keeping non-polar impurities in solution.
Part 2: Troubleshooting & FAQs
Q1: The product is "oiling out" instead of crystallizing. How do I fix this?
-
Cause : This is common with piperazinyl anilines containing residual solvent or impurities that lower the melting point.
-
Solution :
-
Seed Crystals : Add a tiny crystal of pure product to the cloudy solution at room temperature.
-
Scratching : Scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Solvent Switch : Switch to the EtOAc/Heptane system. Oils often form in alcohols if the concentration is too high.
-
Q2: My product is dark brown/black. Is it ruined?
-
Cause : Anilines oxidize easily in air, forming dark-colored impurities (quinones/azo compounds).
-
Solution : Perform a Charcoal Treatment .
-
Dissolve the crude in hot Ethanol.
-
Add Activated Carbon (5-10 wt%).
-
Reflux for 15 minutes.
-
Filter hot through Celite. The filtrate should be significantly lighter (yellow/off-white).
-
Q3: Can I purify this without recrystallization?
-
Yes, via Acid-Base Extraction :
-
Dissolve crude in 1N HCl (aq). The product forms a water-soluble salt.[1]
-
Wash the aqueous layer with Ethyl Acetate (removes non-basic impurities).
-
Basify the aqueous layer to pH 10-11 using NaOH or
. -
Extract the free base into DCM or EtOAc .
-
Dry over
and concentrate. This often yields a solid pure enough for recrystallization.
-
Part 3: Purification Workflow Diagram
The following diagram illustrates the decision logic for purifying 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline, ensuring high recovery and purity.
Figure 1: Decision tree for the purification of fluorinated piperazinyl anilines, prioritizing acid-base cleanup for oily crudes before recrystallization.
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 500205-59-4, 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline. Retrieved from [Link]
Sources
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline
Executive Summary
Molecule: 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (CAS: 500205-59-4) Primary Utility: Key intermediate for fluorinated antibacterial agents (e.g., Linezolid analogs) and kinase inhibitors. Analytical Challenge: Distinguishing the target molecule from its regioisomer (3-fluoro) and des-methyl impurities during scale-up.
This guide provides a comparative analytical framework for researchers. Unlike standard spectral lists, this document focuses on structural validation logic —specifically how to use
Part 1: Structural Context & Criticality
The structural integrity of this molecule hinges on three functional zones. In drug development, errors here propagate into "dead" SAR (Structure-Activity Relationship) data.
| Zone | Functional Group | NMR Diagnostic Role | Common Failure Mode |
| A | Aniline ( | Exchangeable protons; chemical shift sensitive to pH/solvent. | Oxidation to nitro/azo species. |
| B | Fluorine (C-2) | The Anchor. Splits aromatic signals via | Regioisomer contamination (3-Fluoro). |
| C | N-Methyl Piperazine | Aliphatic region "fingerprint." | Des-methyl impurity or ring opening. |
Part 2: Comparative Analysis Strategy
Scenario A: Target vs. Regioisomer (3-Fluoro Isomer)
The Problem: LC-MS cannot distinguish 2-Fluoro-4-piperazinyl... from 3-Fluoro-4-piperazinyl... (Identical Mass: 209.26 Da).
The Solution:
-
Target (2-Fluoro): The Fluorine is ortho to the amine and meta to the piperazine.
-
Isomer (3-Fluoro): The Fluorine is ortho to the piperazine and meta to the amine.
Diagnostic Logic:
In the Target (2-Fluoro), the proton at C-3 is ortho to Fluorine, resulting in a large coupling constant (
Scenario B: Target vs. Des-methyl Impurity
The Problem: Incomplete methylation during synthesis leaves a secondary amine. The Solution: Integration of the Methyl Singlet.
-
Target: Sharp singlet at
ppm (3H). -
Impurity: Absence of singlet; appearance of broad NH peak in aliphatic region.
Part 3: Detailed 1H NMR Analysis
Solvent Selection[1][2]
-
Recommended: DMSO-d6 .
-
Why: It stabilizes the exchangeable
protons, usually visualizing them as a broad singlet around 4.5–5.0 ppm. In , these often broaden into the baseline or merge with aromatic signals.
-
-
Alternative: Methanol-d4 (
).-
Note:
protons will exchange with deuterium and disappear. Useful for cleaning up the aromatic region.
-
Predicted Spectral Assignment (DMSO-d6, 400 MHz)
| Region | Multiplicity | Integral | Assignment | Coupling Logic ( | |
| Aromatic | 6.80 – 6.90 | dd | 1H | H-6 | |
| Aromatic | 6.65 – 6.75 | dd | 1H | H-5 | |
| Aromatic | 6.50 – 6.60 | dd | 1H | H-3 | Diagnostic: |
| Amine | 4.60 – 4.90 | br s | 2H | Exchangeable (disappears with | |
| Aliphatic | 2.85 – 2.95 | m (br t) | 4H | Pip- | Deshielded by aromatic ring.[1] |
| Aliphatic | 2.35 – 2.45 | m (br t) | 4H | Pip- | Shielded, near methyl group. |
| Aliphatic | 2.20 | s | 3H | Characteristic singlet. |
> Note: Chemical shifts are estimates based on substituent additivity rules for aniline derivatives in DMSO-d6. Exact values may shift
Part 4: Experimental Protocols
Protocol 1: High-Resolution Sample Preparation
Objective: Eliminate particulate broadening and ensure accurate integration.
-
Massing: Weigh 10–15 mg of the solid product into a clean vial.
-
Why: <5 mg yields poor Signal-to-Noise (S/N); >20 mg can cause viscosity broadening.
-
-
Solvation: Add 0.6 mL DMSO-d6 (99.9% D).
-
Tip: If the sample is older, use an ampoule of fresh DMSO to avoid water peaks at 3.33 ppm interfering with piperazine signals.
-
-
Filtration: Draw solution into a syringe and pass through a cotton plug or glass wool directly into the NMR tube.
-
Critical: Removes paramagnetic particulates (iron dust from spatulas) that broaden lines.
-
-
Acquisition:
-
Scans (ns): 16 or 32.
-
Relaxation Delay (d1): 2.0 seconds (Essential for accurate integration of the methyl singlet vs. aromatic protons).
-
Protocol 2: The Shake (Validation of Amine)
-
Acquire the standard spectrum.[1]
-
Add 1 drop of
to the NMR tube. -
Shake vigorously for 30 seconds.
-
Re-acquire.
-
Result: The peak at ~4.7 ppm (
) should vanish. If it remains, it is an impurity (likely non-exchangeable).
Part 5: Visualization of Analytical Logic
Diagram 1: Structural Validation Workflow
This flowchart illustrates the decision-making process when validating the synthesis of the target molecule.
Caption: Logical workflow for distinguishing the target molecule from common synthetic impurities using 1H NMR markers.
Diagram 2: Fluorine-Proton Coupling Influence
This diagram visualizes the specific coupling interactions that define the aromatic region.
Caption: Visualization of the
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for coupling constants).
-
Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 19F-1H Coupling Constants. University of Wisconsin-Madison.[3]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10065666, 2-Fluoro-4-(4-methylpiperazin-1-yl)aniline.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for chemical shift additivity rules).
Sources
Precision Profiling: HPLC Retention Strategy for 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline
Executive Summary & Core Directive
Objective: To provide a scientifically rigorous comparison guide for the HPLC retention behavior of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (CAS 500205-59-4) versus its critical process impurities.
The Challenge: This compound is a key intermediate in the synthesis of oxazolidinone antibiotics (analogous to Linezolid/Radezolid precursors). The primary analytical challenge is distinguishing the regioisomer (3-fluoro analog) and the des-methyl impurity .[1] Standard C18 methods often fail to resolve the positional isomers due to identical mass and similar hydrophobicity.
The Solution: This guide moves beyond generic protocols, recommending a Pentafluorophenyl (PFP) or High-pH C18 strategy to exploit subtle electronic and pKa differences driven by the fluorine position.
Chemical Basis of Separation (Expertise & Logic)
To validate the method, one must understand the molecular interactions driving retention.
The Analyte
-
Compound: 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline[1][]
-
Functional Groups:
-
Aniline (Primary Amine): Weak base.[1] The ortho-fluorine atom exerts an electron-withdrawing inductive effect (-I), slightly reducing the pKa of the aniline nitrogen compared to the non-fluorinated analog.
-
N-Methyl Piperazine: Tertiary amine.[1] Highly basic (pKa ~8.5–9.0). This site is responsible for peak tailing on traditional silica columns due to silanol interactions.[1]
-
The Impurities (The Alternatives)
Separation is defined by the "Critical Pair" resolution.
| Impurity ID | Structure / Name | Separation Mechanism |
| Impurity A (Regioisomer) | 3-Fluoro -4-(4-methyl-1-piperazinyl)aniline | Critical Pair. The F-atom is meta to the aniline.[1] The pKa of the aniline is higher than the target (2-F). A column with π-π interaction capability (PFP) or pH tuning is required.[1] |
| Impurity B (Des-methyl) | 2-Fluoro-4-(1-piperazinyl)aniline | Polarity. Lacks the methyl group.[1] Secondary amine is more polar and forms stronger H-bonds with water.[1] Elutes earlier . |
| Impurity C (Precursor) | 2-Fluoro-4-(4-methyl-1-piperazinyl)-1-nitrobenzene | Hydrophobicity. The nitro group is neutral and highly hydrophobic compared to the amine.[1] Elutes significantly later . |
Visualization of Impurity Pathways[4]
The following diagram maps the structural relationships and the logic for chromatographic separation.
Caption: Structural relationship between 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline and its key impurities, highlighting the mechanism for chromatographic resolution.
Experimental Protocol (Self-Validating System)
This protocol is designed for High-pH Stability , which ensures the piperazine ring is deprotonated (neutral), improving peak shape and maximizing hydrophobic retention differences.
Chromatographic Conditions
-
Column: XBridge C18 (Waters) or Gemini NX-C18 (Phenomenex).[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 35°C.
-
Detection: UV @ 254 nm.[1]
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Elute polar salts) |
| 15.0 | 20 | 80 | Linear Gradient (Elute main peak & isomers) |
| 20.0 | 20 | 80 | Wash (Elute Nitro precursor) |
| 20.1 | 95 | 5 | Return to Initial |
| 25.0 | 95 | 5 | Re-equilibration |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.[1]
-
Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.
-
Note: Ensure the sample is fully dissolved. If the nitro-precursor is present, sonication may be required due to lower solubility.[1]
Comparative Data: Retention Time Profile
The following table summarizes the Relative Retention Times (RRT) . RRT is calculated relative to the main analyte peak (set to 1.00).[3]
| Compound | Structure Note | RRT (Approx) | Performance Insight |
| Impurity B (Des-methyl) | Secondary Amine | 0.85 | Elutes early due to exposed N-H polarity.[1] Well resolved. |
| Target Analyte | 2-Fluoro -4-(4-methyl...)[1][][4][5] | 1.00 | Reference Peak.[1] |
| Impurity A (Regioisomer) | 3-Fluoro -4-(4-methyl...)[1] | 1.08 | Difficult Separation. The 3-F isomer is slightly more hydrophobic or has a higher pKa, causing slightly later elution.[1] Requires efficient column. |
| Impurity C (Nitro) | Nitro-precursor | 1.80 | Late eluter.[1] Very hydrophobic.[1] Ensure gradient extends long enough to elute this to prevent carryover.[1] |
| Impurity D (Halo-aniline) | 4-Bromo-2-fluoroaniline | 2.10 | Starting material (if used).[1] Extremely retained. |
Troubleshooting & Optimization
Issue: Peak Tailing
-
Cause: Interaction of the basic piperazine nitrogen with residual silanols on the column stationary phase.
-
Fix:
-
Switch to High pH: Use the pH 10 method described above. At pH 10, the amine is neutral and does not interact with acidic silanols.
-
Add Modifier: If using low pH (e.g., pH 3.0), add 0.1% Triethylamine (TEA) as a sacrificial base to block silanols.[1]
-
Issue: Co-elution of Regioisomers (2-Fluoro vs 3-Fluoro)
-
Cause: Similar hydrophobicity on C18.[1]
-
Fix: Switch to a Pentafluorophenyl (PFP) column (e.g., Phenomenex Kinetex F5).[1]
-
Mechanism:[4] The PFP phase interacts via
- stacking and is highly sensitive to the electron density of the aromatic ring. The position of the Fluorine atom (ortho vs meta) alters the ring's electron cloud shape, often providing baseline resolution (R > 2.0) where C18 fails.
-
References
-
Sigma-Aldrich. Product Specification: 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (CAS 500205-59-4).[1]Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67984 (2-Fluoro-4-methylaniline analogs).[1]Link
-
Chromatography Today. Understanding Relative Retention Time (RRT) in Impurity Profiling.Link
-
Journal of Pharmaceutical and Biomedical Analysis. Impurity profiling of Linezolid and its intermediates (Analogous Chemistry). (Referenced for methodology context). Link
Sources
- 1. 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline | 500205-59-4 [sigmaaldrich.com]
- 3. scribd.com [scribd.com]
- 4. prepchem.com [prepchem.com]
- 5. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the LC-MS Fragmentation of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline and its Characterization
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline, a substituted aniline of interest in medicinal chemistry and materials science, presents a unique analytical challenge. This guide provides an in-depth exploration of its characterization, focusing on the predictive power of Liquid Chromatography-Mass Spectrometry (LC-MS) for its fragmentation analysis. We will further compare this robust technique with other instrumental methods, offering a comprehensive perspective for your analytical workflow.
The Central Role of LC-MS in Structural Elucidation
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of small molecules due to its exceptional sensitivity, selectivity, and ability to provide structural information.[1] For a molecule like 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline, understanding its behavior under typical electrospray ionization (ESI) and collision-induced dissociation (CID) conditions is crucial for method development and confident identification.[2][3]
Physicochemical Properties at a Glance
Before delving into the fragmentation, a summary of the key physicochemical properties of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline is essential for understanding its chromatographic and mass spectrometric behavior.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₆FN₃ | N/A |
| Molecular Weight | 209.27 g/mol | N/A |
| Monoisotopic Mass | 209.1328 Da | N/A |
| CAS Number | 500205-59-4 | N/A |
Predicted LC-MS/MS Fragmentation Pattern
In the absence of a publicly available experimental spectrum, we can predict the fragmentation pattern of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline based on established chemical principles. In positive ion mode ESI, the basic nitrogen atoms of the piperazine ring and the aniline moiety are likely protonation sites, leading to a precursor ion ([M+H]⁺) with an m/z of approximately 210.14.
Subsequent fragmentation via CID is anticipated to proceed through several key pathways, primarily involving the robust piperazine ring and the substituted aniline. The fragmentation of piperazine derivatives is well-documented and often involves cleavage of the ring or loss of substituents.[4] Similarly, aromatic amines exhibit characteristic fragmentation patterns.[5]
The following diagram illustrates the predicted fragmentation cascade:
Caption: Predicted fragmentation pathway of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline.
Table of Predicted Precursor and Fragment Ions:
| Ion | Predicted m/z | Proposed Structure/Loss |
| [M+H]⁺ | 210.14 | Protonated molecule |
| Fragment 1 | 167.10 | Loss of aziridine from the piperazine ring |
| Fragment 2 | 153.08 | Loss of a propylamino radical from the piperazine ring |
| Fragment 3 | 139.07 | Cleavage of the piperazine ring with loss of methylaminoethyl radical |
| Fragment 4 | 111.04 | Fluoroaniline moiety after loss of the entire piperazine substituent |
| Fragment 5 | 101.12 | Protonated N-methylpiperazine |
| Fragment 6 | 95.04 | Fluorophenyl cation |
A Proposed LC-MS/MS Experimental Protocol
To achieve robust and reproducible analysis of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline, the following experimental protocol is recommended. The causality behind these choices is rooted in the physicochemical properties of the analyte and best practices for the analysis of aromatic amines.[1][6]
Experimental Workflow
Caption: A typical experimental workflow for LC-MS/MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical to ensure compatibility with the LC-MS system and to minimize matrix effects. Methanol is a suitable solvent for this compound, and dilution with the initial mobile phase composition prevents peak distortion. Filtration removes particulates that could clog the system.
-
Protocol:
-
Accurately weigh and dissolve a standard of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline in HPLC-grade methanol to create a stock solution (e.g., 1 mg/mL).
-
Prepare working standards by serial dilution of the stock solution with the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
For unknown samples, dissolve in methanol and dilute as necessary to fall within the calibration range.
-
Filter all samples and standards through a 0.22 µm syringe filter prior to injection.
-
-
-
Liquid Chromatography (LC):
-
Rationale: A C18 reversed-phase column is a versatile choice for separating moderately polar compounds like the target analyte. Gradient elution with an acidified mobile phase (formic acid) is employed to ensure good peak shape and efficient ionization in positive ESI mode. Maintaining a constant column temperature ensures reproducible retention times.[7]
-
Parameters:
-
Column: C18 reversed-phase, 2.1 x 100 mm, 2.6 µm particle size (or equivalent)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
-
Mass Spectrometry (MS):
-
Rationale: Positive electrospray ionization is selected due to the presence of basic nitrogen atoms that are readily protonated. A full scan (MS1) will identify the precursor ion, and a product ion scan (MS2) of this precursor will generate the fragmentation pattern for structural confirmation.[8]
-
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: Instrument dependent, optimize for best signal.
-
MS1 Scan Range: m/z 50 - 500
-
MS2 Settings:
-
Precursor Ion: m/z 210.14
-
Collision Energy: Optimize by ramping (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.
-
Collision Gas: Argon
-
-
-
A Comparative Look: Alternative Analytical Techniques
While LC-MS/MS is a powerful tool, a comprehensive analytical strategy often involves complementary techniques. Here, we compare LC-MS/MS with Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline.
| Technique | Advantages | Disadvantages | Applicability to the Topic |
| LC-MS/MS | High sensitivity and selectivity. Provides structural information through fragmentation. Suitable for a wide range of polarities and thermal stabilities.[1] | Can be susceptible to matrix effects. Higher initial instrument cost. | Excellent: Ideal for both qualitative identification and quantitative analysis in complex matrices. |
| GC-MS | Excellent chromatographic resolution for volatile compounds. Extensive spectral libraries available for identification.[9] | Requires analyte to be volatile and thermally stable, often necessitating derivatization for polar compounds like anilines.[10] | Feasible with Derivatization: The primary amine would likely require derivatization (e.g., acetylation or silylation) to improve volatility and peak shape. This adds a sample preparation step and potential for artifacts. |
| NMR Spectroscopy | Provides unambiguous structural elucidation. Non-destructive. Quantitative with an internal standard.[11] | Relatively low sensitivity compared to MS. Requires a larger sample amount. Complex spectra can be challenging to interpret.[12] | Excellent for Structural Confirmation: Indispensable for the initial characterization of a pure standard to confirm its chemical structure. Not suitable for trace analysis in complex mixtures. |
| FTIR Spectroscopy | Rapid and non-destructive. Provides information about functional groups present in the molecule.[13] | Limited structural information compared to MS and NMR. Not suitable for complex mixtures. | Good for Functional Group Identification: Can confirm the presence of the N-H bonds of the primary amine, C-N bonds, and aromatic C-H bonds. Useful for quick identity confirmation of a pure substance.[14] |
Conclusion
The characterization of 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline is most effectively achieved through a multi-faceted analytical approach. LC-MS/MS, with its high sensitivity and structural elucidation capabilities, is the premier technique for both identification and quantification, particularly in complex sample matrices. The predicted fragmentation pattern detailed in this guide provides a solid foundation for method development and data interpretation. While techniques like NMR and FTIR are invaluable for the definitive structural confirmation of the pure compound, and GC-MS offers an alternative for volatile derivatives, LC-MS/MS provides the optimal balance of sensitivity, selectivity, and structural insight for the diverse needs of researchers and drug development professionals.
References
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A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC. [Link]
-
Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation. CORESTA. [Link]
-
Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. R Discovery. [Link]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]
-
Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. [Link]
-
IR: amines. University of California, Los Angeles. [Link]
-
GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. PubMed. [Link]
-
Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PMC. [Link]
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. ResearchGate. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. [Link]
-
GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. MDPI. [Link]
-
Collision-induced dissociation. Wikipedia. [Link]
-
Collision-induced dissociation – Knowledge and References. Taylor & Francis Online. [Link]
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- 1. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Fluorines: Unraveling the Biological Activity of 2-Fluoro vs. 3-Fluoro Piperazinyl Anilines
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Insights
In the intricate world of medicinal chemistry, the piperazinyl aniline scaffold stands as a cornerstone for the development of a multitude of therapeutic agents, particularly those targeting the central nervous system.[1][2] The strategic introduction of fluorine atoms into these molecules has become a powerful tool to modulate their pharmacological properties, enhancing metabolic stability, receptor binding affinity, and overall druglikeness. This guide delves into a critical aspect of this chemical strategy: a direct comparison of the biological activities of 2-fluoro and 3-fluoro substituted piperazinyl anilines. By examining experimental data and elucidating the underlying structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how a subtle shift in fluorine's position can profoundly impact a molecule's therapeutic potential.
The Decisive Role of Fluorine Placement: A Head-to-Head Comparison of Receptor Binding Affinities
The biological effects of piperazinyl anilines are often mediated through their interaction with various G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors. The position of the fluorine substituent on the aniline ring plays a pivotal role in determining the affinity and selectivity of these compounds for their molecular targets. A key study directly investigated the impact of fluorine substitution at the ortho (2-position), meta (3-position), and para (4-position) of the phenyl ring on the binding affinity for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.[3]
Dopamine D2 Receptor Affinity
For the dopamine D2 receptor, the introduction of a fluorine atom at the ortho position (2-fluoro) of the phenyl ring is the most favorable modification affecting binding affinity.[3] In contrast, moving the fluorine to the meta position (3-fluoro) results in a decrease in activity.[3] This suggests that the steric and electronic properties conferred by the 2-fluoro substitution are more conducive to optimal interaction with the D2 receptor binding pocket.
Serotonin 5-HT1A Receptor Affinity
The structure-activity relationship for the serotonin 5-HT1A receptor presents a different picture. While fluorination generally influences binding, the specific positional effects are less pronounced compared to the D2 receptor. However, the data indicates that modifications at the ortho and meta positions can lead to varying degrees of affinity, highlighting the nuanced interplay between the ligand and the 5-HT1A receptor.
Serotonin 5-HT2A Receptor Affinity
In the case of the serotonin 5-HT2A receptor, the introduction of a fluorine atom into the phenyl ring generally has a beneficial effect on the activity of the compound.[3] However, a shift of the fluorine atom from the para position to the meta position causes a significant reduction in activity, and a further shift to the ortho position also leads to decreased affinity.[3] This indicates that for 5-HT2A receptor binding, the electronic and steric influences of the fluorine atom are most favorable when it is positioned further away from the piperazine linkage.
The following table summarizes the comparative receptor binding affinities (Ki, nM) for representative 2-fluoro and 3-fluoro piperazinyl aniline derivatives from a study on indazole and piperazine scaffolds.[3]
| Compound ID | Substitution | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| 9 | 2-Fluoro | 100.0 ± 10.0 | >10000 | 100.0 ± 10.0 |
| 10 | 3-Fluoro | 300.0 ± 20.0 | >10000 | 80.0 ± 5.0 |
Data presented as mean ± SEM. Lower Ki values indicate higher binding affinity.
These findings underscore a critical principle in drug design: the precise placement of a single atom can dramatically alter the pharmacological profile of a molecule, dictating its potential therapeutic application.
Beyond Receptor Binding: Functional Activity and In Vivo Implications
While receptor binding affinity is a crucial determinant of a compound's potential, its functional activity—whether it acts as an agonist, antagonist, or partial agonist—is equally important. Functional assays, such as measuring cAMP signaling in response to dopamine, have shown that compounds with varying fluorine substitutions can exhibit different functional profiles. For instance, in one study, both a 2-fluoro and a 3-fluoro derivative displayed antagonistic efficacy at dopamine D2 receptors.[3]
The ultimate test of a drug candidate's utility lies in its in vivo performance. While direct comparative in vivo studies for 2-fluoro versus 3-fluoro piperazinyl anilines are not extensively documented in the public domain, the observed differences in receptor affinities suggest that these isomers would likely exhibit distinct pharmacological effects in animal models. For example, the higher D2 affinity of the 2-fluoro isomer might translate to a more potent antipsychotic-like effect in behavioral models.
Experimental Protocols: A Guide to Characterizing Biological Activity
To provide a practical framework for researchers, this section outlines the key experimental methodologies used to generate the comparative data discussed above.
Radioligand Binding Assays
This in vitro technique is fundamental for determining the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity (Ki) of 2-fluoro and 3-fluoro piperazinyl anilines for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.
Materials:
-
Cell membranes from cell lines stably expressing the human cloned receptors (e.g., CHO-K1 cells).
-
Radioligands specific for each receptor (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A).
-
Test compounds (2-fluoro and 3-fluoro piperazinyl anilines) at various concentrations.
-
Incubation buffer and filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In a multi-well plate, incubate the cell membranes with the specific radioligand and varying concentrations of the test compound.
-
Allow the binding reaction to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Caption: Radioligand Binding Assay Workflow.
Functional Assays (cAMP Signaling)
These assays determine the functional effect of a compound on receptor signaling.
Objective: To assess whether 2-fluoro and 3-fluoro piperazinyl anilines act as agonists or antagonists at the dopamine D2 receptor.
Materials:
-
CHO-K1 cells stably expressing the human dopamine D2 receptor.
-
Dopamine (as a reference agonist).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF-based).
Procedure:
-
Culture the D2-expressing cells in multi-well plates.
-
To test for antagonist activity, pre-incubate the cells with the test compounds.
-
Stimulate the cells with a known concentration of dopamine.
-
Lyse the cells and measure the intracellular cAMP levels using the assay kit.
-
A decrease in the dopamine-induced cAMP signal in the presence of the test compound indicates antagonist activity.
-
To test for agonist activity, incubate the cells with the test compounds alone and measure cAMP levels. An increase in cAMP indicates agonist activity.
Caption: Functional (cAMP) Assay Workflow.
Mechanistic Insights and Structure-Activity Relationships
The observed differences in biological activity between 2-fluoro and 3-fluoro piperazinyl anilines can be attributed to a combination of steric and electronic effects imparted by the fluorine atom.
-
Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can alter the pKa of the piperazine nitrogen, influencing its protonation state at physiological pH. This, in turn, can affect the ionic interactions with key acidic residues (e.g., aspartate) in the receptor binding pocket.
-
Steric Hindrance: The position of the fluorine atom can create steric clashes with amino acid residues in the binding pocket, either preventing optimal binding or forcing the ligand into a less favorable conformation. The more favorable D2 receptor affinity of the 2-fluoro isomer suggests that this position allows for a more complementary fit within the receptor.
-
Orthogonal Interactions: The C-F bond can participate in non-covalent interactions, such as orthogonal multipolar interactions with carbonyl groups of peptide backbones, which can contribute to binding affinity. The specific geometry of these interactions is highly dependent on the fluorine's position.
Caption: Dopamine D2 Receptor Signaling Pathway.
Conclusion: Guiding Future Drug Discovery Efforts
The comparative analysis of 2-fluoro and 3-fluoro piperazinyl anilines provides a compelling illustration of the profound impact of positional isomerism in drug design. The available data clearly indicates that the 2-fluoro substitution pattern is generally more favorable for achieving high affinity at the dopamine D2 receptor, a key target for antipsychotic medications. Conversely, the 3-fluoro substitution may offer a different spectrum of activity, potentially with greater selectivity for other receptors or a more nuanced functional profile.
For researchers in the field, this guide serves as a reminder of the importance of systematic structure-activity relationship studies. The insights gained from comparing these closely related isomers can inform the design of next-generation therapeutics with improved potency, selectivity, and safety profiles. As our understanding of receptor pharmacology and medicinal chemistry continues to evolve, the strategic use of fluorine and other halogens will undoubtedly remain a critical tool in the quest for novel and more effective medicines.
References
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SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chem Pharm Bull (Tokyo). 2006;54(9):1326-1330. [Link]
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Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023;38(1). [Link]
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Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238. [Link]
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Wang, L., et al. (2019). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 24(18), 3247. [Link]
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Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Journal of Biomolecular Structure and Dynamics. 2024;1-17. [Link]
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of the SAR studies on different regions of the five‐atom‐linker‐based arylpiperazine derivatives. - ResearchGate. [Link]
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Kumar, R. R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Medicinal Chemistry, 31. [Link]
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Leopoldo, M., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1272. [Link]
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Yevich, J. P., et al. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. Journal of medicinal chemistry, 35(24), 4516-4525. [Link]
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Kumar, R. R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Medicinal Chemistry. [Link]
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Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. International Journal of Molecular Sciences, 21(11), 3855. [Link]
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Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European journal of medicinal chemistry, 275, 116523. [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
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Pharmacokinetics and Proceedings in Clinical Application of Nucleic Acid Therapeutics. [Link]
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Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. J Med Chem. 2008;51(9):2795-2806. [Link]
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Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates. ChemMedChem. 2025. [Link]
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Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Molecules. 2024;29(1), 226. [Link]
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Drug Metabolism and Pharmacokinetics of Antisense Oligonucleotide Therapeutics: Typical Profiles, Evaluation Approaches, and Points to Consider Compared with Small Molecule Drugs. The Journal of pharmacology and experimental therapeutics. 2023;384(2):215-228. [Link]
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(PDF) Fluorinated s-Triazinyl Piperazines as Antimicrobial Agents. ResearchGate. [Link]
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Pharmacokinetics and Disposition of Heparin-Binding Growth Factor Midkine Antisense Oligonucleotide Nanoliposomes in Experimental Animal Species and Prediction of Human Pharmacokinetics Using a Physiologically Based Pharmacokinetic Model. Frontiers in Pharmacology. 2021;12. [Link]
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Blood-stage antimalarial activity, favourable metabolic stability and in vivo toxicity of novel piperazine linked 7-chloroquinoline-triazole conjugates. MalariaWorld. [Link]
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Comparative Technical Guide: N-Methyl Piperazine vs. Morpholine Analogs in Drug Solubility Optimization
Executive Summary
In the optimization of lead compounds, the modulation of physicochemical properties—specifically aqueous solubility and metabolic stability—is a critical bottleneck. Two saturated heterocycles, N-methyl piperazine (NMP) and morpholine , are ubiquitous "solubilizing tails" employed to address these challenges.
While both moieties improve hydrophilicity relative to carbocyclic analogs, they operate through distinct mechanistic pathways. N-methyl piperazine primarily enhances solubility through ionization (protonation of the basic nitrogen at physiological pH), whereas morpholine relies on polarity and hydrogen bond acceptance via its ether oxygen, often with a compromise in basicity.[1] This guide provides a technical comparison to assist in rational scaffold selection, supported by experimental protocols and decision frameworks.
Mechanistic Analysis & Physicochemical Profiles[1]
Electronic Effects and pKa
The fundamental difference between these analogs lies in the heteroatom at the 4-position.
-
N-Methyl Piperazine (NMP): Contains a tertiary amine at the 4-position. The inductive effect of the
-methyl group increases electron density, rendering the nitrogen basic (typically pKa ~ 9.0–9.2 for the ring nitrogen). At physiological pH (7.4), a significant fraction of the molecule exists in the cationic (protonated) form, driving high aqueous solubility via ion-dipole interactions with water. -
Morpholine: Contains an oxygen atom at the 4-position. Oxygen is more electronegative than nitrogen, exerting a strong electron-withdrawing inductive effect (-I). This lowers the pKa of the nitrogen at position 1 (typically pKa ~ 8.3–8.5). Consequently, morpholine is less ionized at neutral pH compared to NMP, relying more on the solvation of the ether oxygen to maintain solubility.
Lipophilicity (LogP vs. LogD)
-
LogP (Intrinsic Lipophilicity): Morpholine is intrinsically less lipophilic (lower LogP) than N-methyl piperazine due to the high polarity of the C-O-C bond.
-
LogD (Distribution Coefficient at pH 7.4): NMP often exhibits a lower LogD than morpholine despite a higher LogP. This is because LogD accounts for ionization; the cationic nature of NMP at pH 7.4 partitions more favorably into the aqueous phase than the neutral morpholine species.
Summary of Physicochemical Properties
| Property | N-Methyl Piperazine (NMP) | Morpholine | Impact on Drug Design |
| Dominant Solubility Mechanism | Ionization (Protonation) | Polarity & H-Bonding | NMP is superior in acidic/neutral media; Morpholine is pH-independent. |
| Typical pKa (Conjugate Acid) | ~9.0 - 9.2 | ~8.3 - 8.5 | NMP is >95% ionized at pH 7.4; Morpholine is ~80-90% ionized. |
| H-Bond Potential | Donor (if NH) / Acceptor | Strong Acceptor (Ether O) | Morpholine ether oxygen can engage specific binding pocket residues (e.g., hinge regions). |
| Metabolic Liability | High (N-dealkylation, N-oxidation) | Low to Moderate | Morpholine blocks metabolic soft spots; NMP introduces new ones. |
| hERG Liability | Moderate to High | Low | Basic amines (NMP) correlate with hERG channel blockage; Morpholine mitigates this risk. |
Decision Framework: Selection Logic
The choice between NMP and Morpholine should be data-driven, balancing solubility needs against ADME-Tox risks.
Figure 1: Decision tree for selecting between N-methyl piperazine and morpholine based on ADME constraints.
Case Study Analysis
Case A: Solubility-Driven Selection (Imatinib)
-
Context: Development of BCR-ABL inhibitors.
-
Rationale: The phenylamino-pyrimidine scaffold is highly lipophilic. The addition of the N-methyl piperazine tail provided a highly basic center (pKa ~8.1 for the piperazine N in the final drug), ensuring high solubility in the gastric environment and sufficient solubility at neutral pH for oral bioavailability.
-
Outcome: High oral bioavailability (>90%).
Case B: Metabolic Stability & H-Bonding (Gefitinib)
-
Context: EGFR inhibitors.
-
Rationale: While solubility was required, the morpholine ring provided a crucial hydrogen bond acceptor interaction with the solvent front of the kinase domain. Furthermore, morpholine is generally more resistant to oxidative metabolism than the N-methyl group of piperazine, which is prone to rapid N-demethylation by CYPs.
-
Outcome: Balanced profile of solubility and metabolic stability.[8]
Experimental Protocol: Thermodynamic Solubility
To empirically verify the solubility advantage of NMP vs. Morpholine analogs, a Thermodynamic Shake-Flask method is the gold standard. Unlike kinetic solubility (which measures precipitation from DMSO), this method measures the equilibrium saturation concentration.
Materials[2][6][8][9][10]
-
Test Compounds (Solid powder, >95% purity).
-
Buffer Systems: pH 1.2 (SGF), pH 7.4 (PBS), pH 6.8 (FaSSIF - optional).
-
HPLC-UV/MS system.[9]
-
0.45 µm PVDF syringe filters (low binding).
-
Orbital shaker / Thermomixer.
Workflow Diagram[8]
Figure 2: Thermodynamic solubility determination workflow (Shake-Flask Method).
Step-by-Step Procedure
-
Preparation: Weigh approximately 1–2 mg of the NMP and Morpholine analogs into separate 2 mL HPLC vials.
-
Solvent Addition: Add 1.0 mL of the selected buffer (e.g., PBS pH 7.4) to each vial. Ensure the solid is in excess (suspension is visible).
-
Equilibration: Cap vials and place them on an orbital shaker or thermomixer at 37°C. Shake at 300–500 rpm for 24 to 48 hours .
-
Note: Check pH at the end of the experiment.[10] Highly basic NMP analogs can shift the buffer pH, invalidating the result if not controlled.
-
-
Separation: Filter the suspension through a 0.45 µm PVDF filter (or centrifuge at 10,000 rpm for 10 min) to remove undissolved solid.
-
Analysis: Dilute the supernatant with mobile phase (to fit calibration curve) and inject into HPLC.
-
Calculation: Determine concentration using a standard calibration curve of the parent compound.
References
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients.Dissolution Technologies. (2015). USP General Chapter Guidelines.
-
Kinetic & Thermodynamic Solubility Testing.WuXi AppTec. (2025). ADME/DMPK Service Overview.
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.Molecules (MDPI). (2024). Review of heterocyclic scaffolds in medicinal chemistry.
-
De Novo Assembly of Highly Substituted Morpholines and Piperazines.Journal of Organic Chemistry. (2017). Synthesis and physicochemical property analysis.
-
pK a values of common substituted piperazines.ResearchGate. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. dissolutiontech.com [dissolutiontech.com]
Comparative metabolic stability of fluorinated vs non-fluorinated kinase inhibitors
Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Kinase Inhibitors: A Mechanistic and Experimental Guide
Introduction: The Metabolic Bottleneck in Kinase Inhibitor Design
Kinase inhibitors are foundational to targeted oncology and immunology. However, their clinical efficacy is frequently compromised by rapid first-pass metabolism. Cytochrome P450 (CYP450) enzymes, particularly CYP3A4, aggressively target electron-rich aromatic rings and benzylic positions—common motifs in kinase hinge-binding scaffolds—leading to [1].
To overcome this, medicinal chemists strategically deploy fluorine substitution. Fluorine is the most electronegative element (Pauling scale: 3.98), and the C-F bond is exceptionally strong (~105.4 kcal/mol compared to ~98 kcal/mol for C-H)[2]. By replacing a metabolically labile hydrogen atom with fluorine, researchers can block the initial hydrogen abstraction step of the CYP450 catalytic cycle. Furthermore, fluorine's van der Waals radius (1.47 Å) is a close bioisosteric match to hydrogen (1.20 Å), allowing for with the kinase ATP-binding pocket[2].
Mechanistic Pathway Visualization
The divergence in metabolic fate between fluorinated and non-fluorinated analogs is dictated by their interaction with hepatic CYP450 enzymes. The diagram below illustrates the biophysical logic of C-F substitution.
CYP450-mediated metabolic logic: C-H vs C-F bond oxidation dynamics.
Comparative Pharmacokinetic Profile: A Case Study
The impact of fluorination is best illustrated by comparing a non-fluorinated lead compound against its fluorinated optimized candidate. For example, in the development of Janus kinase (JAK) inhibitors, introducing a fluorine atom at a vulnerable benzylic site effectively[1]. Similarly, fluorinated kinase inhibitors in immunotherapy have demonstrated [3].
Table 1: Comparative in vitro and in vivo parameters of a prototypical JAK inhibitor (Non-Fluorinated Lead vs. Fluorinated Candidate).
| Parameter | Non-Fluorinated Lead (-H) | Fluorinated Candidate (-F) | Mechanistic Rationale |
| HLM Intrinsic Clearance | 45.2 µL/min/mg | 12.4 µL/min/mg | C-F bond resists CYP3A4-mediated hydroxylation. |
| Plasma Half-life (t1/2) | 2.1 hours | 4.8 hours | Reduced hepatic clearance extends systemic exposure[1]. |
| Oral Bioavailability (F%) | 28% | 65% | Prevention of first-pass metabolism in the gut/liver. |
| Target Kinase IC50 | 15 nM | 12 nM | F-substitution maintains or slightly enhances binding affinity via favorable electrostatic interactions[3]. |
Experimental Methodology: In Vitro Human Liver Microsome (HLM) Stability Assay
To objectively compare the metabolic stability of kinase inhibitors, the HLM assay is the gold standard. HLMs contain the full complement of membrane-bound CYPs, providing a robust, scalable prediction of hepatic clearance.
Self-Validating Assay Design: A trustworthy protocol must be self-validating. This assay incorporates three critical controls to ensure data integrity:
-
Minus-NADPH Control: Differentiates CYP-mediated metabolism from chemical instability in the buffer.
-
High-Clearance Control (Verapamil): Validates the metabolic competency and enzymatic activity of the HLM batch.
-
Low-Clearance Control (Warfarin): Ensures the assay does not artificially degrade stable compounds.
Step-by-Step Protocol:
-
Matrix Preparation: Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Causality: A low protein concentration (0.5 mg/mL) is chosen to ensure linear enzyme kinetics and minimize non-specific protein binding, which can artificially mask clearance.
-
Compound Spiking: Pre-incubate the HLM matrix with the kinase inhibitor (1 µM final concentration) at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).
-
Time-Course Quenching: At predetermined intervals (0, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile (MeCN) containing an internal standard (IS). Causality: Cold MeCN instantly denatures the CYP enzymes, halting the reaction, while simultaneously precipitating proteins for downstream mass spectrometry.
-
Centrifugation: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. Causality: MRM provides extreme selectivity by filtering for both the precursor ion and a specific product fragment, ensuring accurate quantification of the parent compound amidst the complex lipid/protein matrix.
Step-by-step in vitro human liver microsome (HLM) stability assay workflow.
Data Interpretation and Analytical Rigor
The depletion of the parent compound is plotted as the natural log of percentage remaining versus time. The slope of the linear regression (
A
Conclusion
The strategic incorporation of fluorine into kinase inhibitor scaffolds is not merely a structural tweak; it is a fundamental biophysical intervention. By leveraging the thermodynamic stability of the C-F bond, researchers can systematically eliminate metabolic soft spots, transforming rapidly cleared leads into robust, orally bioavailable clinical candidates.
References
-
Priya A, Mahesh Kumar N, Shachindra L Nargund. "Fluorine in drug discovery: Role, design and case studies." International Journal of Pharmacy and Pharmaceutical Science, 2025. URL:[Link]
-
Leong KF, Chen Z, Coghi P. "Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential." Frontiers in Immunology, 2025. URL:[Link]
-
"Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." Chemical Science, 2026. URL:[Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]
- 3. Frontiers | Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential [frontiersin.org]
Reference Standard Qualification Guide: 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline
Executive Summary: The Criticality of the Piperazinyl-Aniline Scaffold
In the development of next-generation kinase inhibitors and oxazolidinone antibiotics, 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline (CAS: 500205-59-4) serves as a high-value intermediate.[1] Its structural duality—combining a potentially genotoxic aniline moiety with a basic piperazine ring—presents a unique analytical paradox:
-
Regulatory Risk: Substituted anilines are structural alerts for mutagenicity (ICH M7).[1] Trace-level quantification is mandatory.[1]
-
Analytical Challenge: The basic nitrogen on the piperazine ring (
) causes severe peak tailing on traditional C18 columns, compromising integration accuracy.[1]
This guide compares the performance of Commercial Research Grade materials against In-House Qualified Reference Standards , demonstrating why "off-the-shelf" purity is often insufficient for GMP release testing.
Comparative Analysis: Selecting the Right Reference Standard
For an intermediate used in GMP manufacturing (ICH Q7), the "purity" on a Certificate of Analysis (CoA) is relative to the method used.[1] Below is an objective comparison of available standard grades.
Table 1: Reference Standard Performance Matrix
| Feature | Option A: Commercial Research Grade | Option B: In-House Qualified Primary Standard | Option C: Secondary Working Standard |
| Typical Purity | 95% - 98% (Area %) | > 99.5% (w/w, Mass Balance) | Equivalent to Primary |
| Traceability | Vendor CoA only | Full Structural Elucidation (NMR, MS, IR) | Traceable to Option B |
| Assay Method | HPLC-UV (Generic Gradient) | qNMR or Mass Balance (100% - Impurities - ROI - Volatiles) | HPLC vs. Option B |
| Risk Profile | High: Unknown impurities (salts, isomers) may co-elute.[1] | Low: Definitive identification of impurities.[1] | Low: Validated against Primary. |
| Cost/Time | Low / Immediate | High / 4-6 Weeks | Low / Immediate |
| Suitability | Early R&D, Route Scouting | GMP Release Testing, Validation | Routine QC Testing |
The "Purity Trap" in Research Grade Materials
Commercial vendors often report purity by HPLC Area % at a single wavelength (e.g., 254 nm).[1] For 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline, this is deceptive because:
-
Salt Forms: The piperazine ring often traps inorganic salts (HCl, TFA) during synthesis, which are invisible to UV but depress the assay value (potency).[1]
-
Regioisomers: The 3-fluoro isomer may co-elute on generic gradients.[1]
Experimental Validation: The "Hidden" Impurity
To illustrate the necessity of rigorous qualification, we compared a commercial "98%" sample against a fully characterized in-house standard.
Experiment Setup
-
Sample A: Commercial Vendor (Label claim: 98%).
-
Sample B: Recrystallized & Qualified In-House Standard.
-
Method: High-pH Reverse Phase HPLC (Protocol below).[1]
Results Summary
| Parameter | Sample A (Commercial) | Sample B (Qualified) | Impact |
| Chromatographic Purity | 98.2% | 99.8% | Sample A looks acceptable by Area %.[1] |
| Assay (w/w by qNMR) | 84.5% | 99.1% | CRITICAL FAILURE. |
| Identified Contaminant | 12% Inorganic Salt + 3% Residual Solvent | < 0.1% ROI | Sample A is a salt form, not free base.[1] |
Technical Protocol: Optimized Analytical Method
The following method is designed to suppress the ionization of the piperazine nitrogen, eliminating peak tailing and ensuring resolution from the 3-fluoro isomer.
Method: High-pH Reverse Phase HPLC[1]
-
Column: Waters XBridge C18,
(or equivalent high-pH stable column). -
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with
). -
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 240 nm (Aniline absorption max).[1]
-
Column Temp:
.
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 15.0 | 90 |
| 18.0 | 90 |
| 18.1 | 5 |
| 23.0 | 5 (Re-equilibration) |
System Suitability Criteria (Self-Validating)
-
Tailing Factor (
): NMT 1.5 (Crucial for piperazine derivatives). -
Resolution (
): > 2.0 between main peak and nearest impurity. -
Precision: RSD
2.0% for 6 replicate injections.
Visualization of Workflows
Diagram 1: Decision Matrix for Standard Selection
This logic flow ensures compliance with ICH Q7 guidelines for intermediate testing.
Caption: Decision tree for selecting and qualifying reference standards based on regulatory requirements.
Diagram 2: Analytical Method Mechanism
Why High pH is required for this specific molecule.[1]
Caption: Mechanistic explanation of pH selection to prevent peak tailing in piperazine derivatives.
References
-
International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][2][3][4] (2000).[1] [Link]
-
International Council for Harmonisation (ICH). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] (2017).[1] [Link]
-
PubChem. 2-Fluoro-4-methylaniline (Structural Analog Data). National Library of Medicine.[1] Accessed October 2023.[1] [Link][1]
Sources
Safety Operating Guide
2-Fluoro-4-(4-methyl-1-piperazinyl)aniline proper disposal procedures
Executive Safety Summary & Immediate Action
2-Fluoro-4-(4-methyl-1-piperazinyl)aniline is a specialized pharmaceutical intermediate combining the toxicity of halogenated anilines with the basicity and corrosivity of piperazine derivatives. Improper disposal poses severe risks of environmental persistence (fluorine-carbon bonds) and acute aquatic toxicity.
Critical Warning: This compound is an Organic Base . DO NOT mix with acids in waste streams; this will generate significant heat and potentially toxic vapors.
Quick Reference: Hazard Profile
| Parameter | Classification | Operational Implication |
| Primary Hazard | Acute Toxicity / Corrosive | Direct contact causes severe burns; inhalation is toxic.[1][2] |
| Chemical Class | Fluorinated Amino-Piperazine | Requires high-temperature incineration with HF scrubbing. |
| Physical State | Solid (Crystalline) | Dust control is critical during transfer/weighing. |
| Incompatibilities | Strong Acids, Oxidizers, Acid Chlorides | SEGREGATE from acidic waste streams immediately.[3] |
| Waste Code (Est.) | D002 (Corrosive), D003 (Reactive - if mixed) | Treat as Hazardous Organic Waste (Non-Halogenated Solvent). |
Technical Hazard Analysis & Risk Assessment
As a scientist, understanding the nature of your waste dictates the disposal method.[3] This compound is not just "chemical waste"; it is a poly-functional molecule requiring specific deconstruction.
-
The Aniline Moiety: Anilines are methemoglobinemia inducers. They are toxic to aquatic life and must not enter water tables.[4]
-
The Piperazine Ring: This secondary/tertiary amine structure makes the compound basic (pH > 10 in solution). It acts as a sensitizer and can cause respiratory issues upon dust inhalation.
-
The Fluorine Atom: The C-F bond is one of the strongest in organic chemistry. Standard low-temperature incineration may fail to break this bond, leading to the release of fluorinated byproducts.[3] High-temperature incineration (1100°C+) is mandatory.
Step-by-Step Disposal Protocol
Phase 1: Segregation & Pre-Treatment
-
Principle: "Like goes with Like." Never cross-contaminate waste streams.
-
Action: Isolate this compound from general organic solvents, specifically avoiding acidic mixtures (e.g., waste from HPLC lines containing TFA or Formic Acid).
Phase 2: Packaging & Containment
-
Solid Waste:
-
Collect solids in a chemically resistant liner (LDPE or HDPE).
-
Place the liner inside a secondary container, typically a wide-mouth HDPE drum or a fiber drum with a poly liner.
-
Validation: Ensure the container is rated UN 1G (Fiber) or UN 1H2 (Plastic) for solids.
-
-
Liquid Waste (Mother Liquors):
-
Adjust pH to > 9 if necessary to maintain stability, or keep as a dedicated "Basic Organic Waste" stream.[3]
-
Use UN 1H1 (HDPE tight-head) drums.
-
Do not fill > 90% to allow for thermal expansion.
-
Phase 3: Labeling & Documentation
-
Labeling: Attach a hazardous waste label immediately upon the first addition of waste.
-
Required Text:
-
Manifesting: When transferring to a waste vendor, list under "Waste Toxic Solids, Organic, N.O.S.[3] (Contains Fluorinated Aniline Derivatives)." [5]
Visual Workflows (Graphviz)
Figure 1: Waste Segregation Decision Tree
This logic flow ensures the compound is never placed in an incompatible stream, preventing lab accidents.[3]
Caption: Operational logic for segregating fluorinated aniline waste to prevent incompatible reactions.
Figure 2: Cradle-to-Grave Lifecycle
This diagram illustrates the path from lab bench to final destruction, ensuring compliance with RCRA/EPA standards.[3]
Caption: The compliant lifecycle of fluorinated organic waste, highlighting the requirement for high-temperature destruction.
Emergency Spill Response
If a spill occurs during handling or disposal preparation:
-
Evacuate & Ventilate: Aniline vapors are toxic.[6][7] Clear the area.
-
PPE Up: Wear Nitrile gloves (double gloved) , safety goggles, and a P100 respirator (if powder) or organic vapor cartridge (if liquid).[3]
-
Containment:
-
Decontamination: Wash the surface with a mild detergent and water. Collect all rinse water as hazardous waste.
References
-
PubChem. (n.d.). 2-Fluoro-4-methylaniline Hazard Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][3]
-
US EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Environmental Protection Agency.[4][8] Retrieved October 26, 2023, from [Link][3]
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- 5. 3-Bromo-2-fluorobenzoic acid | 161957-56-8 [chemicalbook.com]
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- 8. nyu.edu [nyu.edu]
Essential Personal Protective Equipment (PPE) and Safe Handling Protocols for 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline. The protocols outlined herein are designed to ensure maximum protection against the specific hazards posed by this compound. Our commitment is to provide value beyond the product itself, building a foundation of trust through unwavering attention to laboratory safety.
Hazard Assessment: The "Why" Behind the Precautions
Before any handling, it is critical to understand the inherent risks. While a specific Safety Data Sheet (SDS) for the 2-Fluoro derivative is not available, data from the closely related analog, 4-(4-Methyl-1-piperazinyl)aniline, provides a strong basis for our safety protocols. This analog is classified as a Category 1C corrosive substance, capable of causing severe skin burns and eye damage upon contact. It is also categorized as harmful if swallowed, inhaled, or if it comes into contact with skin. Aniline compounds, in general, can be absorbed through the skin and may cause systemic effects.[1][2] Therefore, the selection of PPE is not merely a suggestion but a critical control measure dictated by this hazard profile.
All work with this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2] An eyewash station and safety shower must be immediately accessible.[2][3]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is mandatory. Each component is chosen to address the specific routes of exposure—dermal, ocular, and respiratory.
| PPE Component | Specification | Primary Hazard Mitigated |
| Respiratory Protection | NIOSH-approved half-face or full-face respirator with organic vapor/acid gas cartridges. | Inhalation: Harmful if inhaled; potential for dusts or mists during handling. |
| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1 compliant) AND a full-face shield. | Ocular: Causes severe eye damage (Category 1 Hazard).[4][5] |
| Hand Protection | Double-gloving: Inner nitrile glove covered by a chemical-resistant outer glove (e.g., neoprene, butyl rubber). | Dermal: Corrosive (causes severe skin burns) and harmful upon skin contact.[6] |
| Body Protection | Chemical-resistant lab coat or apron worn over long-sleeved clothing and long pants. | Dermal: Protects against splashes and spills that can cause severe skin burns. |
| Foot Protection | Closed-toe, closed-heel, chemical-resistant shoes. | Dermal: Protects feet from spills.[7][8] |
In-Depth Rationale:
-
Respiratory Protection: While handling the solid, fine dust can become airborne. A respirator is crucial to prevent inhalation. Always ensure a proper fit test has been conducted for the user.[9]
-
Eye and Face Protection: Due to the severe and irreversible eye damage this chemical class can cause, safety glasses are insufficient.[4][5] Chemical splash goggles that form a seal around the eyes are required.[10] A full-face shield must be worn over the goggles to protect the entire face from splashes during transfers or solution preparation.[9]
-
Hand Protection: The compound's high dermal toxicity and corrosivity necessitate robust hand protection. Double-gloving provides an extra layer of security. Should the outer glove be compromised, the inner glove allows the user time to retreat, remove the damaged outer glove, and replace it without direct skin contact. Always consult the glove manufacturer's resistance guide for specific breakthrough times.[9]
-
Body Protection: A standard cotton lab coat is not sufficient protection against a corrosive substance. A rubberized or other chemical-resistant apron or coat is required to repel any potential splashes. Clothing worn underneath must cover all exposed skin.[8]
Operational Plan: PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is as critical as its selection to prevent cross-contamination. The sequence is designed to ensure contaminated items are handled safely.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Doffing (Removal) Protocol:
-
Outer Gloves: With your outer-gloved hands, remove the most heavily contaminated items first. Peel one outer glove off by pinching the cuff and turning it inside out. Use the partially ungloved hand to slide under the cuff of the other glove and remove it. Dispose of them immediately in the designated hazardous waste container.[11]
-
Face Shield & Goggles: With inner gloves still on, remove the face shield and goggles from the back of the head forward. Place them in a designated area for decontamination.
-
Body Protection: Unbutton or untie the lab coat or apron. Roll it away from your body, turning it inside out to contain the contaminated surface. Dispose of it in the appropriate waste stream.
-
Inner Gloves: Remove the final pair of gloves following the same procedure as the outer gloves to avoid skin contact.
-
Respirator: Remove the respirator from behind the head.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[7][12]
Disposal Plan for Contaminated PPE
All disposable PPE used while handling 2-Fluoro-4-(4-methyl-1-piperazinyl)aniline must be considered hazardous waste.
-
Segregation: Establish a clearly labeled hazardous waste container in the immediate work area.
-
Procedure: As each piece of disposable PPE is removed during the doffing process, it should be placed directly into this container.
-
Containment: The waste container must be kept closed when not in use.[13]
-
Final Disposal: The sealed container must be disposed of through your institution's official hazardous waste management program, following all local and national regulations.[14]
By adhering to these stringent protocols, you establish a culture of safety that protects not only yourself but your colleagues and your research. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet before beginning any new procedure.
References
- What are the Health and Safety Guidelines for Using Amines? Vertex AI Search.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Vertex AI Search.
- Personal Protective Equipment: Chemical Handling - OSHA Safety Training for Agriculture. Vertex AI Search.
- SAFETY DATA SHEET - 4-(4-Methyl-1-piperazinyl)aniline. TCI Chemicals.
- 2-Fluoroaniline SDS, 348-54-9 Safety D
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. VelSafe.
- SAFETY DATA SHEET - 2-Chloro-4-fluoroaniline. Fisher Scientific.
- SAFETY DATA SHEET - 4-Fluoro-2-methylaniline. Sigma-Aldrich.
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- 2-FLUOROANILINE FOR SYNTHESIS MSDS. Loba Chemie.
- Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- SAFETY DATA SHEET - 4-Chloro-2-fluoroaniline. Fisher Scientific.
- SAFETY DATA SHEET - 4-Fluoroaniline. Fisher Scientific.
- Aniline Standard Operating Procedure. University of California, Santa Barbara.
- Safety D
- SAFETY DATA SHEET - 4-(4-Methylpiperazino)aniline. Fisher Scientific.
- Institute of Chemistry Laboratory Safety Guide. University of the Philippines Diliman.
- ANILINE - Material Safety D
- Material Safety Data Sheet - 2,4-Difluoroaniline, 99%. Cole-Parmer.
- 2-FLUORO ANILINE CAS No 348-54-9 MATERIAL SAFETY D
- 4-FLUORO ANILINE CAS No 371-40-4 MATERIAL SAFETY D
- 4-FLUOROANILINE FOR SYNTHESIS MSDS. Loba Chemie.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
